ML-SI1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26Cl2N2O3 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone |
InChI |
InChI=1S/C23H26Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14-15,17H,8-13H2,1-2H3 |
InChI Key |
RBNMBONHKHXEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of ML-SI1
Introduction
This compound is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of the Transient Receptor Potential Cation Channel, Mucolipin Subfamily (TRPML).[1][2] It is a racemic mixture of inseparable cis-/trans-diastereomers (in a 55:45 ratio).[2][3][4] The primary molecular target of this compound is TRPML1, a crucial cation channel located in the membrane of late endosomes and lysosomes that mediates the release of calcium (Ca²⁺) and other ions from these organelles.[1][5][6] Due to its inhibitory action on this key cellular process, this compound serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of TRPML1. Some studies also note a weak inhibitory effect on TRPML2.[3][4] The compound is also known by the name GW405833.[7][8]
Core Mechanism of Action
The fundamental mechanism of action for this compound is the blockade of the TRPML1 ion channel.[6] TRPML1 channels are essential for regulating lysosomal Ca²⁺ signaling, which in turn governs a wide array of cellular functions including lysosomal biogenesis, autophagy, endolysosomal trafficking, and exocytosis.[1][6][9]
This compound functions as a non-selective antagonist. Its inhibitory activity is often characterized as "activator-dependent," meaning its blocking effect is typically measured and confirmed in the presence of a TRPML1 agonist, such as the synthetic activator ML-SA1.[3][4][5][10] By binding to the channel, this compound prevents the efflux of Ca²⁺ from the lysosome into the cytoplasm, thereby inhibiting the downstream signaling cascades that are initiated by lysosomal calcium release.[5]
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by intervening in the TRPML1-mediated signaling pathway. TRPML1 activation, whether by endogenous ligands like PI(3,5)P₂ or synthetic agonists, triggers a localized Ca²⁺ release. This Ca²⁺ signal activates the phosphatase calcineurin, which dephosphorylates the Transcription Factor EB (TFEB).[6] Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus, where it promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[5][6] These genes are responsible for lysosomal biogenesis and autophagy. This compound blocks the initial step of this cascade: Ca²⁺ release.[6]
A common experimental approach to confirm the mechanism of a channel blocker involves demonstrating its ability to prevent activation by a known agonist. In the case of this compound, its inhibitory effect is often validated by first stimulating TRPML1 with the agonist ML-SA1 and then observing the blockade of the expected Ca²⁺ release upon application of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity and use of this compound.
| Parameter | Value | Context / Cell Type | Reference |
| IC₅₀ | 15 µM | Inhibition of human TRPML1 (hTRPML1) | [1][2][3] |
| Working Concentration | 1.25 µM (24h) | Reduced ROS, Ca²⁺, apoptosis, and autophagy | IPEC-J2 cells |
| Working Concentration | 10 µM | Confirmed inhibitory effect on hTRPML1 | HEK293 cells |
| Working Concentration | 20 µM (2h) | Blocked lysosomal localization changes | Hippocampal neurons |
| Working Concentration | 0 - 100 µM (48h) | Reduced cell viability | PANC1 cells |
| Solubility (In Vitro) | 100 mg/mL (222.53 mM) | In DMSO (requires ultrasonic bath) | [3][4] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2][3] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 90% Corn Oil | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.
Fura-2 Based Single-Cell Calcium Imaging
This protocol is used to confirm the inhibitory effect of this compound on TRPML1-mediated Ca²⁺ flux.[2][3][4]
-
Cell Culture: HEK293 cells stably or transiently expressing human TRPML1 (hTRPML1) are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a standard extracellular solution for 30-60 minutes at room temperature or 37°C.
-
Imaging Setup: Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Cells are excited at 340 nm and 380 nm, and emission is collected at ~510 nm.
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio in a standard extracellular buffer.
-
Perfuse the cells with a solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to induce Ca²⁺ release and record the change in the Fura-2 ratio.
-
After a washout period, pre-incubate the cells with this compound (e.g., 10 µM) for a designated period.
-
While still in the presence of this compound, re-apply the agonist (ML-SA1).
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated over time. A successful inhibitory effect is confirmed if the Ca²⁺ spike observed in step 2 is significantly reduced or abolished in step 4.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.[1]
-
Cell Seeding: PANC1 (pancreatic cancer) cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Cells are incubated for a specified duration (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium (e.g., 2 mg/mL) is added to each well. The plate is incubated at 37°C in the dark for 3 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, typically DMSO, is added to each well to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Preparation of this compound for In Vivo Administration
Proper solubilization is critical for animal studies. The following formulations have been reported to yield clear solutions.[2][3]
-
Method 1 (PEG/Tween Formulation):
-
Dissolve this compound in DMSO to make up 10% of the final volume.
-
Add PEG300 to make up 40% of the final volume.
-
Add Tween-80 to make up 5% of the final volume.
-
Add saline to reach the final desired volume (45%).
-
Mix thoroughly at each step.
-
-
Method 2 (Cyclodextrin Formulation):
-
Dissolve this compound in DMSO to make up 10% of the final volume.
-
Add a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline to reach the final desired volume (90%).
-
Mix thoroughly.
-
-
Method 3 (Corn Oil Formulation):
-
Dissolve this compound in DMSO to make up 10% of the final volume.
-
Add corn oil to reach the final desired volume (90%).
-
Mix thoroughly, potentially using sonication to aid dissolution.
-
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
- 9. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of ML-SI1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-SI1 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Cation Channel, Mucolipin Subfamily, Member 1 (TRPML1). This channel is a crucial component of the endolysosomal system, playing a significant role in lysosomal calcium homeostasis, autophagy, and vesicular trafficking. As a racemic mixture, this compound has been instrumental in elucidating the physiological and pathological functions of TRPML1. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization.
Primary Molecular Target: TRPML1
This compound is a synthetic, cell-permeable inhibitor of the TRPML cation channel family, with a pronounced selectivity for TRPML1.[1][2][3] TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[4][5] It is essential for maintaining lysosomal physiological functions, including the regulation of lysosomal pH, calcium release, and membrane fusion events.[4][5]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against TRPML1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter for its activity.
| Target | Reported IC50 | Comments | References |
| TRPML1 | 15 µM | Racemic mixture. | [1][2][3] |
| TRPML2 | Weak effect | - | [2][4] |
| TRPML3 | Not specified | - |
Mechanism of Action
This compound functions as an inhibitor of TRPML1-mediated cation flux.[1][2] Its inhibitory activity has been characterized as activator-dependent, meaning it is more effective in the presence of a channel agonist, such as ML-SA1.[4] Structurally, this compound is a racemic mixture of inseparable diastereomers.[2][4] Cryo-electron microscopy studies of the related inhibitor ML-SI3 have shown that it binds to a hydrophobic pocket within the transmembrane domain of TRPML1, the same site occupied by the synthetic agonist ML-SA1.[6] This suggests a competitive or allosteric mechanism of inhibition where this compound prevents the conformational changes required for channel opening.
Signaling Pathways Modulated by this compound
By inhibiting TRPML1, this compound impacts several downstream signaling pathways critical for cellular homeostasis.
Lysosomal Calcium Signaling
TRPML1 is a primary channel for calcium release from the lysosome. This compound blocks this efflux, leading to an accumulation of calcium within the lysosome and a blunting of cytosolic calcium signals that originate from this organelle.[5] This has profound effects on calcium-dependent processes such as the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB).[5]
Figure 1: this compound inhibits TRPML1-mediated Ca2+ efflux from the lysosome, thereby preventing the activation of calcineurin and the subsequent nuclear translocation of TFEB.
Autophagy
TRPML1 plays a critical role in the autophagic process, particularly in the fusion of autophagosomes with lysosomes to form autolysosomes. Inhibition of TRPML1 by this compound can impair autophagic flux, leading to an accumulation of autophagosomes.[1][5]
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
ML-SI1: A Technical Guide to its Function as a TRPML1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ML-SI1, a synthetic small-molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1, a crucial lysosomal cation channel, is implicated in a variety of cellular processes, including lysosomal calcium homeostasis, autophagy, and vesicular trafficking. Dysregulation of TRPML1 function is associated with several human diseases, making it a significant target for therapeutic intervention. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to TRPML1 and this compound
The Transient Receptor Potential (TRP) superfamily of ion channels plays a critical role in cellular signaling.[1] Within this family, the mucolipin subfamily, particularly TRPML1 (also known as MCOLN1), is a key regulator of the endo-lysosomal system.[1][2] TRPML1 is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, and Zn²⁺, and its activity is essential for maintaining lysosomal ionic homeostasis, pH, and regulating processes such as autophagic flux and lysosomal exocytosis.[1][3] Loss-of-function mutations in the MCOLN1 gene lead to the lysosomal storage disorder Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[4]
This compound is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of the TRPML1 channel.[3][5] It is a racemic mixture of inseparable cis-/trans-isomers (55:45).[3][5] By blocking the efflux of cations, particularly Ca²⁺, from the lysosome, this compound serves as a valuable chemical tool for elucidating the physiological and pathophysiological roles of TRPML1.[6][7]
Quantitative Data for this compound
The inhibitory activity of this compound on TRPML1 has been characterized in various assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ | 15 µM | hTRPML1 activated with ML-SA1 | [3][5] |
| Effective Concentration | 10 µM | Inhibition of hTRPML1 in Fura-2 based single cell calcium imaging | [3][5] |
| Effective Concentration | 20 µM | Blockade of LAMTOR1 KD-induced changes in lysosomal trafficking | [6] |
| Effective Concentration | 25 µM | Suppression of enlarged lysosome recovery | [7] |
| Effective Concentration | 6 µM - 10 µM | Reduction in the proportion of breast cancer stem cells (48h treatment) | [8] |
| Effective Concentration | 1.25 µM | Reduction of AFB1-induced expression of LC3, SQSTM1, Cleaved-Caspase3 and TRPML1 in IPEC-J2 cells (24h treatment) | [5] |
TRPML1 Signaling Pathway and Mechanism of this compound Inhibition
TRPML1 plays a central role in a complex signaling network that integrates lysosomal function with broader cellular processes. The channel can be activated by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1] Upon activation, TRPML1 mediates the release of lysosomal Ca²⁺ into the cytosol. This localized Ca²⁺ signal can trigger a cascade of downstream events, including the activation of calmodulin and the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway, which in turn can induce autophagosome biogenesis.[9][10] Furthermore, TRPML1-mediated Ca²⁺ release can lead to the activation of calcineurin, which dephosphorylates and activates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[10]
This compound exerts its inhibitory function by directly blocking the TRPML1 channel, thereby preventing the release of lysosomal Ca²⁺. This blockade disrupts the downstream signaling cascades that are dependent on TRPML1 activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound as a TRPML1 inhibitor.
Measurement of Lysosomal Ca²⁺ Release using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following the modulation of TRPML1 activity.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T) cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
ML-SA1 (TRPML1 agonist)
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading: a. Prepare a 2 µM Fura-2 AM loading solution in HBSS containing 0.02% Pluronic F-127. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature.
-
Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with HBSS. c. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. d. To assess TRPML1 inhibition, pre-incubate the cells with this compound (e.g., 10-20 µM) for 15-30 minutes. e. Stimulate the cells with a TRPML1 agonist such as ML-SA1 (e.g., 10 µM) in the continued presence of this compound. f. Record the changes in the 340/380 nm fluorescence ratio over time. g. At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin) for calibration.
Assessment of Autophagic Flux
This protocol describes a method to measure autophagic flux by monitoring the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of this compound. An increase in LC3-II levels upon treatment with a lysosomal inhibitor (like Bafilomycin A1) indicates active autophagic flux.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and western blotting reagents
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: a. Plate cells to reach 70-80% confluency on the day of the experiment. b. Treat cells with this compound at the desired concentration (e.g., 1.25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). c. For each condition (vehicle and this compound), have a parallel set of wells treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 2-4 hours of the experiment.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for LC3-II, p62, and the loading control. b. Autophagic flux is determined by the difference in LC3-II levels between the samples with and without the lysosomal inhibitor. A decrease in this difference in this compound-treated cells compared to control cells indicates inhibition of autophagic flux.
Measurement of Lysosomal pH using LysoSensor Yellow/Blue
This protocol details the use of the ratiometric pH indicator dye LysoSensor Yellow/Blue to measure changes in lysosomal pH upon inhibition of TRPML1 with this compound.
Materials:
-
Cells of interest cultured in a 96-well plate or on coverslips
-
LysoSensor Yellow/Blue DND-160
-
HBSS or other physiological buffer
-
This compound
-
Nigericin and Monensin (for pH calibration)
-
A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Fluorescence plate reader or microscope capable of dual-excitation ratiometric measurement (Excitation ~340 nm and ~380 nm, Emission ~520 nm)
Procedure:
-
Cell Preparation and Treatment: a. Plate cells in a 96-well plate or on coverslips. b. Treat the cells with this compound at the desired concentration for the desired duration. Include a vehicle control.
-
Dye Loading: a. Prepare a 1 µM working solution of LysoSensor Yellow/Blue in pre-warmed HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the LysoSensor solution for 5-10 minutes at 37°C. d. Wash the cells twice with HBSS.
-
pH Measurement: a. Immediately measure the fluorescence intensity using a plate reader or microscope. b. Excite the cells at approximately 340 nm and 380 nm and record the emission at around 520 nm. c. Calculate the ratio of the fluorescence intensities (e.g., 340/380 or 380/340).
-
Calibration Curve: a. In a separate set of wells, incubate untreated cells with the calibration buffers of known pH. b. Add ionophores such as nigericin (10 µM) and monensin (10 µM) to equilibrate the lysosomal pH with the extracellular buffer pH. c. Load the cells with LysoSensor Yellow/Blue as described above. d. Measure the fluorescence ratios for each known pH to generate a standard curve.
-
Data Analysis: a. Use the standard curve to convert the fluorescence ratios from the experimental samples into absolute lysosomal pH values. b. Compare the lysosomal pH of this compound-treated cells with that of control cells.
Conclusion
This compound is a critical pharmacological tool for investigating the multifaceted roles of the TRPML1 channel. Its ability to specifically inhibit TRPML1-mediated cation flux allows for the detailed study of lysosomal signaling and its impact on cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of TRPML1 function in health and disease. Further research into the stereospecific activities of this compound isomers and the development of even more potent and selective inhibitors will continue to advance our understanding of the therapeutic potential of targeting TRPML1.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Downstream Signaling Pathways of ML-SI1
Introduction
This compound is a potent and specific synthetic inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel.[1][2][3] As an antagonist, this compound blocks the TRPML1-mediated release of calcium (Ca²⁺) from the lysosome, a key signaling event that regulates a multitude of cellular processes.[4][5][6] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.
Core Mechanism of Action
This compound is a racemic mixture of diastereomers that inhibits TRPML1 with an IC₅₀ value of 15 μM.[1][2][3] Its primary mode of action is the non-competitive, activator-dependent inhibition of TRPML1. It effectively blocks Ca²⁺ efflux from the lysosome that is induced by both synthetic TRPML1 agonists (like ML-SA1) and the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[7][8] This blockade of lysosomal Ca²⁺ release is the initiating event for the downstream effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and its effects in various experimental contexts.
| Parameter | Value | Channel | Comments | Reference(s) |
| IC₅₀ | 15 μM | TRPML1 | Inhibitory concentration for TRPML1. | [1][2][3] |
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference(s) |
| PANC1 cells | 0-100 μM | 48 h | Reduced cell viability. | [2] |
| Hippocampal neurons | 20 μM | 2 h | Blocked LAMTOR1 knockdown-induced changes in lysosomal localization. | [2][6] |
| IPEC-J2 cells | 1.25 μM | 24 h | Reduced AFB1-induced ROS and Ca²⁺ levels, apoptosis, and autophagy. | [1][2] |
| HEK293T cells | 10 μM | - | Inhibitory effect on hTRPML1 confirmed by Fura-2 based calcium imaging. | [1][3] |
| M1 cells | 25 μM | 30 min (preincubation) | Abrogated ML-SA1-induced Ca²⁺ oscillations and AQP2 apical accumulation. | [5] |
| Primary neurons | - | - | Reduced the number of spontaneous Ca²⁺ sparks. | [9] |
Core Downstream Signaling Pathways
Inhibition of Lysosomal Calcium Signaling
The most direct downstream effect of this compound is the inhibition of lysosomal Ca²⁺ release. TRPML1 channels are crucial for maintaining lysosomal Ca²⁺ homeostasis, and their activation leads to a transient increase in cytosolic Ca²⁺ in the perinuclear region. This localized Ca²⁺ signal is critical for initiating various cellular processes. This compound effectively blocks this initial step.
Regulation of Autophagy and Lysosomal Biogenesis
Lysosomal Ca²⁺ signaling is intricately linked to the regulation of autophagy and lysosomal biogenesis, primarily through the transcription factor EB (TFEB).
-
TFEB Activation: TRPML1-mediated Ca²⁺ release activates the phosphatase Calcineurin. Calcineurin, in turn, dephosphorylates TFEB, leading to its translocation from the cytosol to the nucleus.
-
Gene Transcription: In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of target genes, driving the expression of genes involved in lysosomal biogenesis and autophagy.
-
This compound's Impact: By blocking the initial Ca²⁺ signal, this compound prevents the activation of the Calcineurin-TFEB pathway. This leads to the cytosolic retention of TFEB, thereby inhibiting the transcription of lysosomal and autophagy-related genes. This has been shown to reduce the number of autophagosomes and block the clearance of aggregated proteins.[1][10]
Impact on Vesicular Trafficking and Lysosome Positioning
TRPML1-mediated Ca²⁺ release also plays a role in regulating the movement and positioning of lysosomes within the cell. For instance, in hippocampal neurons, TRPML1 activity is required for the proper dendritic localization of lysosomes. Inhibition of TRPML1 by this compound has been shown to disrupt this process, leading to altered lysosomal trafficking.[2][6] This can have significant implications for neuronal function, where the spatial organization of organelles is critical.
Experimental Protocols
Fura-2 Based Single-Cell Calcium Imaging
This method is used to measure changes in intracellular calcium concentration.
-
Cell Preparation: Cells (e.g., HEK293T) are seeded on glass coverslips and allowed to adhere.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) by incubating them in a solution containing the dye.
-
Imaging: The coverslip is mounted on an inverted microscope equipped for fluorescence imaging. Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
Stimulation: A baseline fluorescence ratio (F340/F380) is established. The TRPML1 agonist (e.g., ML-SA1) is then added to the bath solution to induce Ca²⁺ release.
-
Inhibition: To test the effect of this compound, cells are pre-incubated with the inhibitor for a specified period before the addition of the agonist.
-
Data Analysis: The change in the F340/F380 ratio over time reflects the change in intracellular Ca²⁺ concentration. A reduction in the agonist-induced ratio change in the presence of this compound indicates inhibition.[1][3]
Western Blotting for Autophagy Markers
This technique is used to quantify the levels of specific proteins involved in autophagy.
-
Cell Lysis: Cells are treated with this compound for the desired time and concentration. After treatment, cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an autophagy marker (e.g., LC3, SQSTM1/p62). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified. A change in the levels of LC3-II or SQSTM1 can indicate modulation of the autophagic flux.[1]
TFEB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the subcellular localization of TFEB.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or a TRPML1 agonist.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cell.
-
Immunostaining: Cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The localization of the TFEB signal (cytoplasmic vs. nuclear) is assessed. Inhibition of nuclear translocation by this compound is determined by a predominantly cytoplasmic TFEB signal in treated cells compared to controls.[7][11]
This compound serves as a critical research tool for elucidating the multifaceted roles of TRPML1 and lysosomal Ca²⁺ signaling. Its ability to potently inhibit TRPML1 provides a mechanism to dissect the downstream consequences of this channel's activity, from the regulation of autophagy and lysosomal biogenesis via the TFEB pathway to the control of organellar trafficking. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting TRPML1 in various disease contexts, including lysosomal storage disorders and neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells [mdpi.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ML-SI1 in Lysosomal Calcium Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ML-SI1, a critical pharmacological tool used to investigate the function of the lysosomal calcium channel TRPML1. We will explore its mechanism of action, its impact on cellular signaling pathways, and the experimental protocols used to characterize its effects.
Introduction to Lysosomal Calcium Signaling and TRPML1
Lysosomes, once viewed simply as cellular recycling centers, are now recognized as sophisticated signaling hubs that regulate a multitude of cellular processes, including autophagy, membrane trafficking, and nutrient sensing. A key element of their signaling function is their ability to act as intracellular calcium (Ca²⁺) stores. The release of Ca²⁺ from the lysosomal lumen into the cytosol can initiate localized or global Ca²⁺ signals that modulate downstream effector proteins and pathways.
The primary channel responsible for this Ca²⁺ efflux is the Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene. TRPML1 is a non-selective cation channel that is activated by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). Mutations in TRPML1 lead to the lysosomal storage disorder Mucolipidosis Type IV, a severe neurodegenerative disease, highlighting the channel's critical physiological role. The study of TRPML1 has been greatly advanced by the development of specific pharmacological modulators, including the synthetic agonist ML-SA1 and the inhibitor this compound.
This compound: A Pharmacological Inhibitor of TRPML1
This compound is a cell-permeable small molecule that functions as a selective inhibitor of the TRPML1 channel.[1] It is a racemic mixture of inseparable diastereomers and has been instrumental in elucidating the physiological roles of TRPML1-mediated Ca²⁺ release.[2][3][4] By blocking the channel, this compound prevents the efflux of Ca²⁺ from the lysosome into the cytosol, thereby inhibiting the initiation of downstream signaling events.[5][6][7] Its ability to antagonize the effects of both synthetic agonists (like ML-SA1) and endogenous activators makes it a valuable tool for dissecting TRPML1-specific functions.[5][6][8] While it is considered a selective TRPML1 inhibitor, some studies have noted a weak effect on TRPML2.[4]
Mechanism of Action
This compound exerts its effect by directly blocking the TRPML1 ion channel. This inhibitory action prevents the Ca²⁺ release typically triggered by agonists such as ML-SA1.[5] The activation of TRPML1 by agonists leads to a conformational change that opens the channel pore, allowing cations, primarily Ca²⁺, to flow down their electrochemical gradient from the lysosome (where Ca²⁺ concentration is high) to the cytosol (where it is low). This compound prevents this process, effectively silencing the channel and abrogating the subsequent Ca²⁺ signal.[7] This "on-target" inhibition has been confirmed in various cell types, where pretreatment with this compound completely prevents the cytosolic Ca²⁺ oscillations induced by ML-SA1.[5][7]
Quantitative Data on TRPML1 Modulators
The efficacy of this compound and its corresponding agonist ML-SA1 has been quantified in various studies. This data is crucial for designing experiments and interpreting results.
| Compound | Modulator Type | Target | Potency | Typical Experimental Concentration | Reference |
| This compound | Inhibitor / Antagonist | TRPML1 | IC₅₀: 15 µM | 10 - 25 µM | [4][9][10] |
| ML-SA1 | Agonist | TRPML1 | EC₅₀: 9.7 µM (at pH 4.6) | 5 - 25 µM | [11][12][13] |
| ML-SA1 | Agonist | TRPML1 | EC₅₀: 15.3 µM (at pH 7.4) | 5 - 25 µM | [11][12][13] |
Signaling Pathways Modulated by this compound
By inhibiting TRPML1-mediated Ca²⁺ release, this compound impacts several critical cellular signaling pathways that are dependent on lysosomal calcium.
The release of Ca²⁺ from lysosomes acts as a second messenger that can be decoded by various downstream effectors. A primary pathway involves the activation of the Ca²⁺/calcineurin signaling cascade.[5][7] This pathway is crucial for processes such as the translocation of aquaporin 2 (AQP2) in renal cells.[5] Furthermore, TRPML1-dependent Ca²⁺ release is a key trigger for lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents.[1][14][15] this compound has been shown to block this process.[1]
TRPML1 activity is also intricately linked to autophagy. The Ca²⁺ released by TRPML1 can promote the fusion of autophagosomes with lysosomes, a critical step in the clearance of cellular waste and protein aggregates.[13][16] By blocking this Ca²⁺ signal, this compound can inhibit autophagic flux.[13] This has implications for neurodegenerative diseases characterized by protein accumulation. Finally, TRPML1 can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, creating a positive feedback loop.[17][18] this compound can disrupt this regulatory circuit.
Key Experimental Protocols
Investigating the role of this compound requires precise experimental methods to measure changes in lysosomal Ca²⁺ release and channel activity.
This protocol describes the use of ratiometric fluorescent dyes, such as Fura-2, to measure global changes in cytosolic Ca²⁺ concentration following pharmacological modulation of TRPML1.[4][19]
-
Cell Culture: Plate cells (e.g., HEK293T, primary neurons) on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells and incubate in fresh buffer for at least 30 minutes to allow cytosolic esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.
-
Inhibitor Pre-incubation: For the experimental group, pre-incubate the cells with this compound (e.g., 15-20 µM) for 15-30 minutes. The control group should be incubated with a vehicle (e.g., DMSO).
-
Imaging and Stimulation: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Acquire baseline fluorescence by alternately exciting the dye at 340 nm and 380 nm and measuring emission at ~510 nm. After establishing a stable baseline, add the TRPML1 agonist ML-SA1 (e.g., 10 µM) and continue recording.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated over time. An increase in this ratio corresponds to an increase in cytosolic [Ca²⁺]. The response in this compound-treated cells is compared to the control to quantify inhibition.
Genetically Encoded Ca²⁺ Indicators (GECIs) can be targeted to specific subcellular locations. Fusing a GECI like GCaMP6m to TRPML1 allows for the direct visualization of Ca²⁺ release in the immediate vicinity of the lysosome.[6][20]
-
Transfection: Transfect cells with a plasmid encoding a TRPML1-GCaMP6m fusion protein. Allow 24-48 hours for protein expression.
-
Lysosome Identification (Optional): To confirm the localization of the sensor, cells can be co-loaded with a lysosomal marker like LysoTracker Red before imaging.
-
Inhibitor Pre-incubation: As in Protocol 1, pre-treat the experimental group with this compound.
-
Live-Cell Imaging: Using a confocal or widefield fluorescence microscope, acquire a time-lapse series of images of the GCaMP6m fluorescence (e.g., 488 nm excitation, ~515 nm emission).
-
Stimulation and Analysis: After a baseline period, add ML-SA1. An increase in GCaMP6m fluorescence intensity in specific puncta (representing lysosomes) indicates local Ca²⁺ release. The fluorescence change in this compound treated cells is compared to controls.
This advanced technique provides a direct measure of the ion currents flowing through TRPML1 channels on the limiting membrane of an isolated lysosome.[11][19]
-
Lysosome Enlargement: Treat cells (e.g., human fibroblasts) with a substance like vacuolin-1 to induce the formation of enlarged lysosomes that are amenable to patch-clamping.
-
Patch-Clamp Recording: Using a micropipette, form a high-resistance (gigaohm) seal with the membrane of an enlarged lysosome. The "whole-endolysosome" configuration is then achieved by rupturing the membrane patch.
-
Current Measurement: Apply voltage steps and measure the resulting ion currents. The bath solution mimics the cytosol, and the pipette solution mimics the acidic lysosomal lumen.
-
Pharmacology: Apply the agonist ML-SA1 to the "cytosolic" side to activate TRPML1 currents. Subsequently, co-apply this compound to demonstrate the inhibition of these currents, confirming its action as a channel blocker.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural biology of cation channels important for lysosomal calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 14. The Role of TRPMLs in Endolysosomal Trafficking and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomal exocytosis and lipid storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. researchgate.net [researchgate.net]
- 18. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
ML-SI1 and its Effect on Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic small molecule ML-SI1 and its role as a modulator of autophagy. This compound is a selective antagonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal calcium channel. By inhibiting TRPML1, this compound disrupts lysosomal calcium signaling, a key process in the regulation of autophagy. This guide will delve into the mechanism of action of this compound, its impact on autophagic flux, and the downstream signaling pathways it affects. Detailed experimental protocols and quantitative data from key studies are presented to provide a practical resource for researchers in the field.
Introduction to this compound and TRPML1
This compound is a potent and selective inhibitor of the TRPML1 ion channel.[1][2][3] TRPML1, also known as MCOLN1, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[4][5] It plays a critical role in maintaining lysosomal homeostasis and is involved in various cellular processes, including lysosomal trafficking, exocytosis, and autophagy.[4][5] The activity of TRPML1 is regulated by factors such as lysosomal pH and the phosphoinositide PI(3,5)P2.[6][7]
Mutations in the MCOLN1 gene are the cause of mucolipidosis type IV (MLIV), a lysosomal storage disorder characterized by neurodegeneration and impaired autophagy.[5] This highlights the fundamental role of TRPML1 in cellular health.
Mechanism of Action: How this compound Inhibits Autophagy
This compound exerts its inhibitory effect on autophagy by blocking the TRPML1 channel, thereby preventing the release of calcium (Ca²⁺) from the lysosome into the cytosol.[1][8] Lysosomal Ca²⁺ release is a critical signaling event that triggers multiple downstream pathways essential for the progression of autophagy.
The primary mechanism by which this compound inhibits autophagy involves the disruption of the following key processes:
-
Inhibition of Autophagosome-Lysosome Fusion: The fusion of autophagosomes with lysosomes to form autolysosomes is a Ca²⁺-dependent process.[1] By blocking TRPML1-mediated Ca²⁺ release, this compound impedes this crucial step, leading to an accumulation of autophagosomes.[2][3]
-
Suppression of TFEB Activation: Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[9][10] Its activation requires dephosphorylation by the Ca²⁺-dependent phosphatase calcineurin.[1][9] this compound, by preventing the increase in cytosolic Ca²⁺ from the lysosome, inhibits calcineurin activity and subsequently prevents the nuclear translocation and activation of TFEB.[10][11]
-
Modulation of mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[12][13] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits TRPML1.[4] Conversely, starvation-induced mTORC1 inhibition leads to TRPML1 activation.[4] While this compound's primary action is direct channel blockade, its modulation of lysosomal function can indirectly influence mTOR signaling pathways that are sensitive to lysosomal status.
Signaling Pathway Diagram
Caption: this compound signaling pathway in autophagy inhibition.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound on autophagy and related cellular processes.
Table 1: Effect of this compound on Autophagic Flux Markers
| Cell Line | This compound Concentration | Treatment Time | Effect on LC3-II Levels | Effect on p62/SQSTM1 Levels | Reference |
| HeLa | 20 µM | 1 h | Co-application with ML-SA5 completely inhibited the ML-SA5-induced increase in LC3-II. | Not specified | [2][3] |
| A-375 & U-87 MG | 20 µM | 4 h | Co-application with ML-SA5 abolished the ML-SA5-induced increase in LC3-II. | Co-application with ML-SA5 abolished the ML-SA5-induced increase in SQSTM1. | [14] |
| LUHMES-derived neurons | 10 µM | 24 h | Significant accumulation of p62. | Significant accumulation of p62. | [15] |
Table 2: Effect of this compound on Lysosomal Function
| Cell Line | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| Cos1 | 25 µM | Recovery from vacuolin-1 induced enlarged lysosomes | Significantly suppressed the recovery of normal lysosome size. | [8] |
| Macrophages | Not specified | Particle uptake and lysosomal exocytosis | Inhibited | [1] |
| TFEB-GFP stable cells | 10 µM | Temsirolimus-induced TFEB nuclear translocation | Blocked | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on autophagy.
Western Blot Analysis of LC3 and p62
This protocol is for assessing the accumulation of autophagosomes by measuring the levels of LC3-II and the autophagic substrate p62/SQSTM1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the specified duration. Include positive (e.g., starvation, rapamycin) and negative (e.g., DMSO vehicle) controls. To measure autophagic flux, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities. The ratio of LC3-II to a loading control is determined. An increase in LC3-II in the presence of this compound and a lysosomal inhibitor compared to the inhibitor alone indicates a block in autophagic flux. An increase in p62 levels also suggests autophagy inhibition.
Autophagic Flux Assay using Tandem Fluorescent mRFP-GFP-LC3
This method allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.[17][18]
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Transfection and Treatment: Transfect cells with the mRFP-GFP-LC3 plasmid. After 24-48 hours, treat the cells with this compound.
-
Imaging:
-
In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta.
-
Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.
-
-
Image Acquisition: Acquire images using both green and red fluorescence channels.
-
Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in red puncta in this compound-treated cells indicate a blockage of autophagosome-lysosome fusion.
-
Experimental Workflow Diagram
Caption: Workflow for mRFP-GFP-LC3 autophagic flux assay.
Lysosomal Calcium Measurement
This protocol describes how to measure changes in lysosomal calcium release using a fluorescent calcium indicator.
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
Fluorescence plate reader or microscope capable of ratiometric imaging
-
Ionomycin (Ca²⁺ ionophore)
-
EGTA (Ca²⁺ chelator)
Procedure:
-
Cell Loading: Load cells with a Ca²⁺ indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Stimulation: Add this compound and monitor the fluorescence change over time. A decrease in the signal after an initial peak induced by an agonist (like ML-SA1) would indicate inhibition of Ca²⁺ release.
-
Controls: Use a known TRPML1 agonist (e.g., ML-SA1) to induce Ca²⁺ release as a positive control.[6][7] The effect of this compound can be assessed by its ability to block this agonist-induced release.
-
Analysis: The change in fluorescence intensity or ratio reflects the change in cytosolic Ca²⁺ concentration originating from the lysosomes.
Conclusion and Future Directions
This compound is a valuable tool for studying the role of TRPML1 and lysosomal calcium signaling in autophagy. Its ability to selectively inhibit this channel allows for the precise dissection of the molecular events governing autophagic flux. The data and protocols presented in this guide provide a solid foundation for researchers investigating the intricate regulation of autophagy and its implications in health and disease.
Future research may focus on the therapeutic potential of modulating TRPML1 activity. While this compound serves as a research tool, understanding its effects can inform the development of drugs targeting lysosomal dysfunction in various pathologies, including neurodegenerative diseases and cancer. Further studies are also needed to fully elucidate the interplay between TRPML1, mTOR signaling, and other autophagy-regulating pathways.
References
- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lysosomal Calcium Channels in Autophagy and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fondazionetelethon.it [fondazionetelethon.it]
- 6. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 8. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal calcium regulates autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Action of Autophagy Modulators Dissected by Quantitative Systems Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. bitesizebio.com [bitesizebio.com]
Exploring the Role of the TRPML1 Channel in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health concern.[1] A common pathological hallmark across many of these disorders is the intracellular accumulation of misfolded or aggregated proteins, such as amyloid-beta (Aβ), tau, and α-synuclein.[2][3][4] The cell's primary clearance system for these toxic substrates is the autophagy-lysosomal pathway (ALP). An age-related decline in ALP efficiency is considered a key driver of neurodegenerative pathogenesis.[5]
At the heart of this critical cellular housekeeping process is the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. Functioning as a master regulator of the ALP, TRPML1 is a lysosomal Ca2+ channel that, when activated, initiates a cascade of events promoting cellular clearance and homeostasis.[5][6] Loss-of-function mutations in the MCOLN1 gene, which encodes TRPML1, cause the neurodegenerative lysosomal storage disorder Mucolipidosis type IV, highlighting its critical role in neuronal health.[6][7]
This technical guide provides an in-depth exploration of TRPML1's role in neurodegenerative disease models. It focuses on the use of pharmacological modulators to probe and manipulate its function. Specifically, it details the therapeutic potential of TRPML1 agonists (e.g., ML-SA1) and the crucial role of TRPML1 inhibitors, such as ML-SI1 , as experimental tools for target validation and mechanistic studies.
The Central Role of TRPML1 in Neuronal Autophagy
TRPML1 is a non-selective cation channel predominantly located on the membrane of late endosomes and lysosomes.[6] Its activation is a pivotal event in the regulation of the autophagy-lysosomal pathway.
Mechanism of Action: The activation of TRPML1, either by its endogenous agonist PI(3,5)P₂ or synthetic compounds, triggers the release of Ca²+ from the lysosomal lumen into the cytosol.[8] This localized Ca²+ signal initiates a pro-clearance cascade:
-
TFEB/TFE3 Activation: The lysosomal Ca²+ release activates the calcium-dependent phosphatase calcineurin, which dephosphorylates and activates the Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[5]
-
Lysosomal Biogenesis and Autophagy: Once activated, TFEB/TFE3 translocate to the nucleus, where they drive the expression of a network of genes involved in lysosome biogenesis and autophagy.[5][8]
-
Enhanced Autophagic Flux: This process leads to the formation of new lysosomes and autophagosomes, enhancing the cell's overall capacity to sequester and degrade toxic cargo.[5]
-
Aggregate Clearance: The revitalized ALP efficiently clears pathogenic protein aggregates like Aβ, tau, and α-synuclein, thereby mitigating their toxic effects.[3][8][9]
Dysfunction in this pathway, whether through genetic mutation or age-related decline, is directly linked to the pathology of neurodegenerative diseases.[2][8]
Pharmacological Modulation of TRPML1 in Disease Models
The central role of TRPML1 in cellular clearance makes it a compelling therapeutic target. Small molecule modulators are essential tools for studying its function and evaluating its therapeutic potential.
-
TRPML1 Agonists (e.g., ML-SA1): Synthetic agonists like ML-SA1 activate the TRPML1 channel independently of its endogenous ligand.[8] Studies have shown that ML-SA1 can rescue Alzheimer's-related pathology in neuronal models by restoring endolysosomal function, promoting lysosomal acidification, and reducing Aβ accumulation.[8][9] In models of Parkinson's disease, ML-SA1 facilitates the clearance of α-synuclein aggregates by promoting autophagosome maturation.[10]
-
TRPML1 Inhibitors (e.g., this compound): this compound is a small molecule inhibitor of the TRPML1 channel.[7][11] Its primary application in this field is not as a therapeutic agent, but as a critical experimental control. By demonstrating that this compound can block the beneficial effects of an agonist like ML-SA1, researchers can confirm that the observed cellular responses are specifically mediated through the TRPML1 channel.[8][10] Furthermore, the application of TRPML1 inhibitors alone can mimic disease-related deficits, such as the accumulation of autophagy markers like p62, reinforcing the link between channel inhibition and impaired cellular clearance.[12]
Quantitative Data on TRPML1 Modulators
The following tables summarize key quantitative findings from studies utilizing TRPML1 modulators in various neurodegenerative disease models.
Table 1: Effects of TRPML1 Modulators in Alzheimer's Disease Models
| Model System | Compound | Concentration | Key Quantitative Effect | Reference |
|---|---|---|---|---|
| Primary neurons with PIKfyve inhibition | ML-SA1 | 50 µM | Restored the number of Rab7-positive vacuoles to control levels. | [8] |
| APOE ε4 iPSC-derived neurons | ML-SA1 | Not specified | Enhanced TRPML1-mediated Ca2+ release. | [9][13] |
| Primary cortical neurons | YM201636 (PIKfyve inhibitor) | 4 µM | Induced AD-like endolysosomal pathology (vacuolation). | [8] |
| Cell culture model | LDL treatment | Not specified | Increased Aβ42 levels; effect reversed by ML-SA1. |[9] |
Table 2: Effects of TRPML1 Modulators in Parkinson's Disease Models
| Model System | Compound | Concentration | Key Quantitative Effect | Reference |
|---|---|---|---|---|
| HEK293T cells expressing A53T α-synuclein | ML-SA1 | 10 µM | Reduced the amount of α-synuclein protein and percentage of cells with aggregates. | [10] |
| LUHMES-derived dopaminergic neurons | ML-SA1 | 10 µM | Showed a trend for reduced p62 accumulation after 24h. | [12] |
| LUHMES-derived dopaminergic neurons | ML-SI3 (inhibitor) | Not specified | Caused significant accumulation of p62. | [12] |
| hiPSC-derived neurons with α-synuclein | ML-SA1 | Not specified | Showed a trend to reduce α-synuclein aggregates. |[9] |
Table 3: Pharmacological Properties of TRPML1 Inhibitors
| Compound | Target(s) | Activity | IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | TRPML1 | Inhibitor | 15 µM | [11] |
| (-)-trans-ML-SI3 | TRPML1, TRPML2 | Potent Inhibitor | 1.6 µM (TRPML1), 2.3 µM (TRPML2) | [7] |
| (-)-trans-ML-SI3 | TRPML3 | Weak Inhibitor | 12.5 µM |[7] |
Visualizing TRPML1 Pathways and Workflows
Caption: TRPML1 signaling pathway in autophagy regulation.
Caption: Experimental workflow for testing TRPML1 modulators.
Caption: Logical relationship of TRPML1 activity and neurodegeneration.
Key Experimental Protocols
The following are generalized protocols for the application of this compound and other modulators in common in vitro neurodegenerative disease models.
Protocol 1: Treatment of Neuronal Cultures with TRPML1 Modulators
Objective: To assess the effect of TRPML1 activation or inhibition on a cellular phenotype (e.g., protein aggregation, autophagy markers).
Materials:
-
Neuronal cell line (e.g., LUHMES, SH-SY5Y) or primary/iPSC-derived neurons.
-
Complete cell culture medium.[14]
-
This compound (MedChemExpress or similar), ML-SA1.
-
Dimethyl sulfoxide (DMSO), sterile.
-
Multi-well cell culture plates.[14]
Procedure:
-
Cell Plating: Seed cells onto appropriate culture plates (e.g., 24-well plate with coverslips for imaging) at a density that will result in 70-80% confluency at the time of analysis. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and ML-SA1 in sterile DMSO. Aliquot and store at -20°C.[11] Avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, thaw the stock solutions. Prepare working dilutions in pre-warmed complete culture medium. For a final concentration of 10 µM, dilute the 10 mM stock 1:1000.
-
Vehicle Control: Add an equivalent volume of DMSO to the medium (e.g., 1 µL per 1 mL of medium for a 1:1000 dilution).
-
Test Conditions: Remove old medium from cells and replace with medium containing the final concentration of ML-SA1 (e.g., 10 µM), this compound (e.g., 15 µM), or a combination. For combination treatments, pre-incubate with the inhibitor (this compound) for 30-60 minutes before adding the agonist (ML-SA1).
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).[12]
-
Endpoint Analysis: Proceed to downstream analysis, such as immunocytochemistry or protein extraction for Western blotting.
Protocol 2: Immunocytochemistry for Autophagy Marker p62
Objective: To visualize and quantify the accumulation of the autophagy substrate p62/SQSTM1, an indicator of impaired autophagic flux, following TRPML1 inhibition.
Materials:
-
Treated cells on coverslips (from Protocol 1).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20.
-
Primary Antibody: Rabbit anti-p62/SQSTM1.
-
Secondary Antibody: Alexa Fluor-conjugated Goat anti-Rabbit IgG.
-
DAPI nuclear stain.
-
Mounting medium.
Procedure:
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-p62 antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to counterstain nuclei. Wash once with PBS. Mount coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Quantify p62 puncta or intensity per cell using image analysis software (e.g., ImageJ/Fiji).
Conclusion and Future Directions
The TRPML1 channel has emerged as a powerful, high-level regulator of the autophagy-lysosomal pathway, making it a highly attractive therapeutic target for neurodegenerative diseases characterized by proteotoxicity. Pharmacological activation of TRPML1 with agonists like ML-SA1 has shown significant promise in preclinical models by enhancing the clearance of pathogenic protein aggregates.[3]
The role of the TRPML1 inhibitor, this compound, is equally critical from a research perspective. It serves as an indispensable tool for confirming on-target effects of TRPML1 agonists and for creating cellular models that mimic the lysosomal dysfunction seen in disease. The use of more potent and specific inhibitors, such as (-)-trans-ML-SI3, will further refine these mechanistic studies.[7]
While the preclinical data are encouraging, significant challenges remain. The development of brain-penetrant TRPML1 agonists with favorable pharmacokinetic and safety profiles is essential for clinical translation.[9] Future research should focus on chronic dosing studies in animal models to fully evaluate the therapeutic potential and long-term safety of targeting TRPML1.[9] Ultimately, rejuvenating the brain's intrinsic clearance systems by modulating targets like TRPML1 offers a promising strategy to combat the progression of neurodegenerative diseases.
References
- 1. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 4. Experimental Cell Models for Investigating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lysoway.com [lysoway.com]
- 6. karger.com [karger.com]
- 7. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
The TRPML1 Inhibitor ML-SI1: A Technical Guide to its Application in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumorigenicity, driving tumor growth, metastasis, and therapeutic resistance.[1][2] A promising avenue in oncology is the targeted elimination of this resilient cell population. Emerging research has identified the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel, as a potential therapeutic target in CSCs.[1][3] ML-SI1, a specific inhibitor of TRPML1, has demonstrated significant efficacy in eliminating breast cancer stem cells by inducing a specific form of iron-dependent cell death known as ferroptosis.[1][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in CSC research.
Mechanism of Action: TRPML1 Inhibition and Ferroptosis Induction
This compound is a potent inhibitor of the TRPML1 channel, with an IC50 of 15 μM.[5] TRPML1 is crucial for maintaining lysosomal homeostasis, including the regulation of lysosomal iron release into the cytoplasm.[6] In cancer stem cells, particularly in breast cancer, TRPML1 is often highly expressed.[1][3]
The primary mechanism by which this compound eliminates CSCs is through the induction of ferroptosis.[1][3][4] By inhibiting TRPML1, this compound disrupts lysosomal iron homeostasis, leading to an accumulation of intracellular reactive oxygen species (ROS) and lipid peroxidation, which are characteristic features of ferroptosis.[3][4] This targeted induction of ferroptosis in CSCs reduces their stemness and enhances the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin.[1][6]
The signaling pathway affected by this compound in cancer stem cells is centered around the inhibition of TRPML1 and the subsequent cascade of events leading to ferroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer stem cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (TRPML1 Inhibition) | - | 15 µM | 50% inhibition of TRPML1 channel activity | [5] |
| CSC Proportion | HCC1954 | 6 µM | Significant reduction in ALDH-positive cells | [4] |
| CSC Proportion | HCC1954 | 10 µM | Significant reduction in ALDH-positive cells | [4] |
| Cell Migration | HCC1954 | 10 µM | Remarkable impediment of cell migration in wound healing assay | [4][7] |
| Chemosensitization | HCC1954, SUM149 | 10 µM | Enhanced sensitivity to Doxorubicin | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Treatment Group | Animal Model | Dosage | Outcome | Reference |
| This compound (pre-incubation) | Nude mice with transplanted mammospheres | 20 µM for 3 days | Significant reduction in tumor volume and weight | [6] |
| This compound (systemic) | Nude mice with HCC1954 cell injection | 30 mg/kg (intraperitoneal) | Decreased tumor sizes after 50 days | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and cancer stem cells.
Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with trypsin) and mechanical dissociation.[8][9]
-
Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates to prevent cell adhesion and promote sphere formation.[8][10]
-
Culture Medium: Culture the cells in serum-free mammosphere medium, typically DMEM/F12 supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).[8]
-
Treatment: Add this compound at the desired concentrations (e.g., 6 µM, 10 µM) or a vehicle control (DMSO) to the culture medium at the time of seeding.
-
Incubation: Incubate the plates for 5-10 days at 37°C in a 5% CO₂ incubator, allowing mammospheres to form.[8]
-
Quantification: Count the number of mammospheres with a diameter greater than 50 µm using a microscope.
-
Analysis: Calculate the Sphere Forming Efficiency (SFE) as: (Number of mammospheres formed / Number of single cells seeded) x 100%.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][12]
-
For MTS assay: Add a combined MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) and electron coupling reagent solution to each well and incubate for 1-4 hours.[11]
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for TRPML1 and CSC Markers
This technique is used to detect and quantify the expression levels of specific proteins, such as TRPML1 and cancer stem cell markers (e.g., ALDH1A1, CD44, SOX2).
Protocol:
-
Protein Extraction: Lyse the cells treated with this compound or vehicle control using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TRPML1, anti-ALDH1A1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Flow Cytometry for CSC Marker Analysis
Flow cytometry is used to identify and quantify the percentage of cells expressing specific cell surface or intracellular markers associated with cancer stem cells.
Protocol:
-
Cell Preparation: Harvest the cells treated with this compound or vehicle control and prepare a single-cell suspension.
-
Staining:
-
For surface markers (e.g., CD44, CD133): Incubate the cells with fluorescently labeled antibodies specific to the CSC markers.[13][14]
-
For intracellular markers (e.g., ALDH activity): Use a specific assay kit, such as the ALDEFLUOR™ assay, which measures the activity of aldehyde dehydrogenase.[4][15]
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Gating and Analysis: Gate the cell population of interest based on forward and side scatter properties to exclude debris and doublets. Determine the percentage of cells positive for the specific CSC marker(s) in the treated versus control groups.[13][14]
Conclusion
This compound represents a targeted therapeutic strategy with the potential to eradicate cancer stem cells by inducing ferroptosis through the inhibition of the TRPML1 channel. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound in CSC-targeted cancer therapy. Further research into the broader applications of this compound across different cancer types and its potential in combination therapies is warranted to fully elucidate its clinical utility.
References
- 1. doaj.org [doaj.org]
- 2. Ferroptosis: Cancer Stem Cells Rely on Iron until “to Die for” It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Documents download module [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Reporters of Cancer Stem Cells as a Tool for Drug Discovery [frontiersin.org]
understanding ML-SI1 and ferroptosis induction
An In-depth Technical Guide to ML-SI1 and Ferroptosis Induction
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels[1][2][3]. Unlike apoptosis or necrosis, it has distinct morphological, biochemical, and genetic features, making it a focal point in various fields, particularly in cancer biology and neurodegenerative diseases[2][3][4]. The process is intricately linked to cellular metabolism, involving iron homeostasis, lipid metabolism, and antioxidant defense systems[5]. A key pharmacological tool used to investigate and induce ferroptosis is this compound, a potent inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel[6][7]. This guide provides a comprehensive technical overview of this compound, its mechanism of action, its role in triggering ferroptosis, and the experimental protocols used to study these effects.
This compound: A TRPML1 Channel Inhibitor
This compound is a synthetic small molecule identified as an inhibitor of the TRPML cation channel subfamily[8]. It is a racemic mixture of inseparable diastereomers that primarily targets TRPML1, a crucial cation channel located on the lysosomal membrane[6][7][8]. TRPML1 channels are vital for maintaining lysosomal homeostasis, including regulating the release of cations like Ca²⁺ and Fe²⁺ from the lysosome into the cytosol[9][10].
| Property | Description | Reference |
| Target | Transient Receptor Potential Mucolipin 1 (TRPML1) | [6][7] |
| IC₅₀ | ~15 µM for TRPML1 | [6][7] |
| Nature | Racemic mixture of diastereomers | [7][8] |
| Primary Function | Blocks TRPML1-mediated cation efflux from lysosomes | [10] |
Core Mechanism: Inducing Ferroptosis via TRPML1 Inhibition
The induction of ferroptosis by this compound is rooted in its inhibition of the TRPML1 channel, which disrupts lysosomal iron homeostasis[9][11]. Lysosomes are central hubs for iron metabolism, and TRPML1 channels mediate the release of Fe²⁺ from the lysosomal lumen into the cytoplasm[9].
By blocking TRPML1, this compound is thought to cause an accumulation of iron within the lysosome or alter its cytosolic availability, thereby promoting the iron-dependent Fenton reaction. This reaction generates highly reactive hydroxyl radicals, which initiate the cascade of lipid peroxidation, a hallmark of ferroptosis[5][9][12].
References
- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis in cancer: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antbioinc.com [antbioinc.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ML-SI1 as a Chemical Probe for TRPML1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML-SI1, a small molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1 is a crucial lysosomal cation channel, and its dysfunction is implicated in various cellular processes and diseases. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TRPML1. This document details the physicochemical properties, mechanism of action, and selectivity of this compound. Furthermore, it provides in-depth experimental protocols for key assays and presents signaling pathways involving TRPML1 that can be investigated using this inhibitor.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of the TRPML1 channel.[1] It functions by blocking the channel's ion conductance, thereby preventing the release of cations, primarily Ca2+, from the lysosome into the cytoplasm. As a racemic mixture of inseparable diastereomers, its inhibitory activity can be dependent on the mode of channel activation.[1][2] While it is a useful tool, it is important to note that the more recently developed ML-SI3 shows higher potency and selectivity for TRPML channels.[2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-(2,4-dichlorobenzoyl)-1-(2-(morpholin-4-yl)ethyl)-5-methoxy-2-methyl-2,3-dihydro-1H-indole | |
| Molecular Formula | C23H26Cl2N2O3 | [1] |
| Molecular Weight | 449.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Stereochemistry | Racemic mixture of cis-/trans-isomers (55:45) | [1] |
Mechanism of Action and Selectivity
This compound acts as a direct inhibitor of the TRPML1 channel. Its primary mechanism involves the blockade of ion flow through the channel pore, thus inhibiting the release of lysosomal Ca2+. This action has been demonstrated to effectively counter the effects of TRPML1 agonists like ML-SA1.[1]
Selectivity Profile
The selectivity of this compound across the TRPML channel family is a critical consideration for its use as a chemical probe.
| Target | IC50 | Notes | Reference |
| TRPML1 | 15 µM | - | [1] |
| TRPML2 | Weak effect | No specific IC50 value has been reported, but it is noted to have a weak inhibitory effect. | [1] |
| TRPML3 | Not reported | The inhibitory effect on TRPML3 has not been quantitatively described in the reviewed literature. |
Note: Due to its limited selectivity, particularly when compared to newer probes like ML-SI3, careful experimental design and interpretation are crucial when using this compound.
Key Experiments and Protocols
Fura-2-based Single-Cell Calcium Imaging
This assay is used to measure changes in cytosolic Ca2+ concentration following the modulation of TRPML1 activity.
Objective: To demonstrate the inhibitory effect of this compound on ML-SA1-induced lysosomal Ca2+ release.
Materials:
-
HEK293 cells stably expressing TRPML1
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
ML-SA1 (TRPML1 agonist)
-
This compound
-
Ionomycin (positive control)
-
EGTA (chelator)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Protocol:
-
Cell Preparation: Seed HEK293-TRPML1 cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse with HBSS and establish a baseline fluorescence ratio (F340/F380).
-
To assess inhibition, pre-incubate the cells with 10 µM this compound for 10-15 minutes.
-
Stimulate the cells with a TRPML1 agonist, such as 10 µM ML-SA1, in the continued presence of this compound.
-
Record the change in the F340/F380 ratio over time.
-
As a positive control, at the end of the experiment, apply ionomycin to achieve maximal Ca2+ influx, followed by EGTA to obtain a minimal signal for calibration.
-
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration. Compare the response to ML-SA1 in the presence and absence of this compound to quantify the inhibitory effect.
Expected Outcome: Pre-incubation with this compound should significantly reduce or abolish the increase in the F340/F380 ratio induced by ML-SA1, demonstrating its inhibitory effect on TRPML1-mediated Ca2+ release.
Whole-Endolysosome Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents on the limiting membrane of isolated endolysosomes.
Objective: To directly measure the inhibitory effect of this compound on TRPML1 channel currents.
Materials:
-
Cells overexpressing TRPML1 (e.g., HEK293 or COS-1)
-
Vacuolin-1 (for enlarging endolysosomes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Internal (pipette) solution (e.g., K-gluconate based, pH 7.2)
-
External (bath) solution mimicking the lysosomal lumen (e.g., low pH, high Na+)
-
ML-SA1
-
This compound
Protocol:
-
Endolysosome Enlargement: Treat cells with 1 µM vacuolin-1 for at least 4 hours (or overnight) to induce the formation of large endolysosomes.
-
Lysosome Isolation: Mechanically rupture the cells to release the enlarged endolysosomes.
-
Patching:
-
Identify enlarged lysosomes under the microscope.
-
Using a fire-polished glass pipette, form a high-resistance (GΩ) seal with the lysosomal membrane.
-
Rupture the patch of membrane to achieve the whole-lysosome configuration.
-
-
Recording:
-
Apply a voltage-clamp protocol (e.g., voltage ramps or steps) to elicit TRPML1 currents.
-
Establish a baseline current.
-
Activate the channel by adding a known concentration of ML-SA1 (e.g., 10 µM) to the bath solution.
-
Apply this compound (e.g., 10-20 µM) to the bath and record the inhibition of the ML-SA1-activated current.
-
-
Data Analysis: Measure the current amplitude before and after the application of this compound to determine the percentage of inhibition.
Expected Outcome: this compound should significantly reduce the inward current activated by ML-SA1, providing direct evidence of its channel-blocking activity.
Lysosomal Exocytosis Assay (β-Hexosaminidase Release)
This assay quantifies the release of lysosomal contents into the extracellular space, a process that can be triggered by TRPML1 activation.
Objective: To assess the ability of this compound to inhibit TRPML1-mediated lysosomal exocytosis.
Materials:
-
Cell line of interest (e.g., macrophages, fibroblasts)
-
ML-SA1
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Lysis buffer (containing Triton X-100)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Protocol:
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate cells with this compound (e.g., 10-20 µM) for 30 minutes.
-
Stimulate lysosomal exocytosis by adding ML-SA1 (e.g., 10 µM) for 15-30 minutes.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant (extracellular fraction).
-
Lyse the remaining cells in the wells with lysis buffer to obtain the intracellular fraction.
-
-
Enzyme Assay:
-
In a new 96-well plate, add a portion of the supernatant or cell lysate to a reaction buffer containing the β-hexosaminidase substrate.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase released into the supernatant relative to the total cellular content (supernatant + lysate).
-
Compare the release in cells treated with ML-SA1 alone versus those co-treated with this compound.
-
Expected Outcome: this compound should significantly decrease the percentage of β-hexosaminidase released upon stimulation with ML-SA1, indicating its inhibition of lysosomal exocytosis.
Signaling Pathways and Visualization
This compound is a valuable tool for dissecting the role of TRPML1 in various signaling pathways. One of the most well-characterized is the TRPML1-TFEB-mTORC1 axis, which regulates lysosomal biogenesis and autophagy.
TRPML1-TFEB-mTORC1 Signaling Pathway
Under nutrient-rich conditions, mTORC1 is active on the lysosomal surface and phosphorylates TFEB, leading to its sequestration in the cytoplasm. Upon starvation or lysosomal stress, mTORC1 is inhibited, and TRPML1 is activated, leading to Ca2+ release from the lysosome. This localized increase in Ca2+ activates the phosphatase calcineurin, which dephosphorylates TFEB, allowing its translocation to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in lysosomal biogenesis and autophagy.[3] this compound can be used to block the initial Ca2+ release step, thereby preventing TFEB activation.
Experimental Workflow for Studying TRPML1 Signaling
The following workflow illustrates how this compound can be integrated into an experimental design to investigate its impact on TRPML1-dependent signaling.
Synthesis
Conclusion
This compound is a valuable, albeit not perfectly selective, chemical probe for studying the function of the TRPML1 channel. Its ability to inhibit TRPML1-mediated Ca2+ release allows for the investigation of a wide range of cellular processes, including lysosomal trafficking, exocytosis, autophagy, and the intricate signaling pathways that govern these events. This guide provides the necessary information for researchers to effectively utilize this compound in their studies, from understanding its basic properties to implementing key experimental protocols. As with any chemical probe, careful consideration of its selectivity and potential off-target effects is essential for robust and reliable experimental outcomes. The development and characterization of more potent and selective inhibitors like ML-SI3 will further enhance our ability to dissect the complex biology of TRPML channels.
References
Foundational Research on TRPML Channel Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on Transient Receptor Potential Mucolipin (TRPML) channel inhibitors. TRPML channels, comprising TRPML1, TRPML2, and TRPML3, are crucial cation channels primarily located on the membranes of late endosomes and lysosomes. Their roles in regulating lysosomal calcium homeostasis, autophagy, and other cellular processes have made them attractive therapeutic targets for a range of diseases, including lysosomal storage disorders and neurodegenerative diseases. This guide provides a comprehensive overview of the key inhibitors, detailed experimental protocols for their characterization, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data on TRPML Channel Inhibitors
The following tables summarize the quantitative data for various TRPML channel inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: Pharmacological Profile of ML-SI Series Inhibitors
| Compound | Target Isoform(s) | Assay Type | IC50 Value (µM) | Notes | Reference(s) |
| ML-SI1 | TRPML1 | Calcium Imaging | 15 | Racemic mixture of inseparable diastereomers. Also shows weak inhibition of TRPML2. | [1] |
| ML-SI3 (mixture) | TRPML1, TRPML2 | Not Specified | 4.7 (TRPML1), 1.7 (TRPML2) | Mixture of cis/trans isomers. | [2][3][4] |
| (-)-trans-ML-SI3 | TRPML1, TRPML2, TRPML3 | Not Specified | 1.6 (TRPML1), 2.3 (TRPML2), 12.5 (TRPML3) | The (-)-enantiomer is a more potent and selective inhibitor of TRPML1 and TRPML2. | [4] |
| (+)-trans-ML-SI3 | TRPML1 | Not Specified | 5.9 | Acts as an activator of TRPML2 and TRPML3. | [4] |
| (1R,2R)-ML-SI3 | TRPML1, TRPML2, TRPML3 | Not Specified | 1.6 (TRPML1), 2.3 (TRPML2), 12.5 (TRPML3) | Isomer of ML-SI3. | [4][5] |
| (1S,2S)-ML-SI3 | TRPML1 | Not Specified | 5.9 | Isomer of ML-SI3; activator of TRPML2 (EC50=2.7 µM) and TRPML3 (EC50=10.8 µM). | [4][5] |
| (rel)-ML-SI3 | TRPML1, TRPML3 | Not Specified | 3.1 (TRPML1), 28.5 (TRPML3) | One of the active ingredients of ML-SI3; potent activator of TRPML2 (EC50=3.3 µM). | [4][5] |
| ML-SI3 | TRPML1 | Whole-cell Patch Clamp | 3.9 | Competitive inhibitor against the agonist ML-SA1. | [6] |
Table 2: Pharmacological Profile of Other TRPML Channel Inhibitors
| Compound | Target Isoform(s) | Assay Type | IC50 Value (µM) | Notes | Reference(s) |
| Salinomycin | TRPML1 | Whole-lysosomal Patch Clamp | 3.45 ± 0.62 | Dose-dependent inhibition of TRPML1 currents in HEK293T cells expressing GFP-TRPML1. | [7] |
| Verapamil | TRPML1 | Not Specified | - | A known L-type calcium channel blocker that also inhibits TRPML1. Specific IC50 for TRPML1 is not well-defined in the provided context. | [8] |
| Genistein | Not specified for TRPML | Cell Viability (MTT assay) | 14.5 | A multi-targeted tyrosine kinase inhibitor with demonstrated anticancer effects. Its direct inhibitory concentration on TRPML channels requires further specific investigation. | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of TRPML channel inhibitors.
Endo-lysosomal Patch Clamp
This technique allows for the direct electrophysiological recording of ion channel activity on the membranes of enlarged endo-lysosomes.
Materials:
-
Cell line expressing the TRPML channel of interest (e.g., HEK293T)
-
Poly-L-lysine coated coverslips
-
Vacuolin-1
-
Neutral Red dye
-
Patch clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Cell Preparation:
-
Visualization and Extraction of Lysosomes:
-
Incubate the coverslip with Neutral Red dye to stain acidic compartments, aiding in the visualization of lysosomes[11].
-
Scan the coverslip under a microscope to identify a large lysosome near the edge of a cell.
-
Use a sharp glass micropipette to carefully rupture the cell membrane near the selected lysosome.
-
Gently push the lysosome out of the cell[13].
-
-
Patch Clamp Recording:
-
Using a fresh, fire-polished micropipette filled with the appropriate intracellular solution, approach the isolated lysosome.
-
Form a high-resistance seal (Giga-seal) between the pipette tip and the lysosomal membrane.
-
Apply a brief voltage pulse ("zap") to rupture the membrane patch under the pipette, achieving the whole-lysosome configuration. This is confirmed by the diffusion of the Neutral Red dye from the lysosome into the pipette[13].
-
Record channel currents in response to voltage commands and the application of test compounds (inhibitors) to the bath solution.
-
High-Throughput Calcium Imaging for Inhibitor Screening
This cell-based assay is used to screen for modulators of TRPML channels by measuring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
HEK293 cells stably or transiently expressing the TRPML channel of interest
-
96-well or 384-well black-walled, clear-bottom microplates
-
Poly-L-ornithine
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fluo-8)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPML channel agonist (e.g., ML-SA1)
-
Test compounds (potential inhibitors)
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)
Procedure:
-
Cell Plating:
-
Coat the microplate wells with poly-L-ornithine.
-
Seed the cells into the wells and incubate for 24-48 hours to allow for attachment and expression of the channel[2].
-
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator, Pluronic F-127 (to aid dye dispersal), and assay buffer.
-
Wash the cells with assay buffer and then incubate with the dye loading solution for a specified time (e.g., 30-60 minutes) at 37°C[2].
-
-
Assay Protocol:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test compounds (potential inhibitors) at various concentrations to the wells and incubate for a defined period.
-
Add a known TRPML channel agonist to stimulate calcium influx.
-
Record the fluorescence signal over time. A decrease in the agonist-induced fluorescence signal in the presence of a test compound indicates inhibition of the TRPML channel[2].
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value[2].
-
Lysosomal Exocytosis Assay (β-Hexosaminidase Release)
This assay measures the release of the lysosomal enzyme β-hexosaminidase into the extracellular medium as an indicator of lysosomal exocytosis, which can be modulated by TRPML channel activity.
Materials:
-
Cell line of interest (e.g., HK-2 renal epithelial cells)
-
Culture media
-
TRPML1 agonist (e.g., ML-SA1)
-
Test compounds (potential inhibitors)
-
Sodium citrate-phosphate buffer (pH 4.5)
-
4-methyl-umbelliferyl-N-acetyl-β-D-glucosaminide (MUG), a substrate for β-hexosaminidase
-
Glycine-carbonate stop buffer (pH 10.5)
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compounds (inhibitors) for a specified period.
-
Stimulate lysosomal exocytosis by treating the cells with a TRPML1 agonist (e.g., 10 µM ML-SA1) for a short duration (e.g., 30 minutes)[14].
-
-
Sample Collection:
-
Collect the culture media from each well.
-
Centrifuge the media to remove dead cells and debris[14].
-
-
Enzyme Activity Measurement:
-
Dilute the culture supernatant with sodium citrate-phosphate buffer.
-
Incubate the diluted supernatant with the MUG substrate. The β-hexosaminidase in the supernatant will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).
-
Stop the reaction by adding the glycine-carbonate buffer.
-
Measure the fluorescence of the product using a fluorometer[14][15].
-
-
Data Analysis:
-
Quantify the amount of β-hexosaminidase released by comparing the fluorescence values to a standard curve.
-
A decrease in agonist-induced β-hexosaminidase release in the presence of a test compound indicates inhibition of TRPML1-mediated lysosomal exocytosis.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving TRPML channels and the workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein | Autophagy | EGFR | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 12. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ML-SI1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal function.[1][2] As a lysosomal cation channel, TRPML1 is involved in a multitude of cellular processes, including autophagy, lysosomal biogenesis, and intracellular calcium signaling.[3][4] Dysregulation of TRPML1 activity has been implicated in various diseases, including lysosomal storage disorders and cancer, making it a significant target for therapeutic development.
These application notes provide detailed protocols for the use of this compound in cell culture, including its solubilization, application in various cellular assays, and an overview of the signaling pathways it modulates.
Data Presentation
Solubility and Stock Solution Preparation
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.
| Solvent | Maximum Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 222.53 mM | Ultrasonic treatment may be required to achieve complete dissolution.[1][2] |
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes concentrations reported in the literature for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Concentration | Incubation Time | Reference |
| PANC1 | Cell Viability | 0-100 µM | 48 hours | [5] |
| Hippocampal Neurons | Lysosomal Localization | 20 µM | 2 hours | |
| IPEC-J2 | ROS and Ca2+ Levels, Apoptosis, Autophagy | 1.25 µM | 24 hours | [2] |
| HEK293 expressing hTRPML1 | Calcium Imaging (Fura-2) | 10 µM | Not specified | [1][2] |
| Podocytes | General Treatment | 20 µM | Not specified | [6] |
| A-375, U-87 MG | Autophagy Inhibition | 20 µM | 4 hours | [7] |
IC50 Value: The half-maximal inhibitory concentration (IC50) of this compound for TRPML1 has been reported to be 15 µM .[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL (222.53 mM).
-
If the powder does not dissolve completely with vortexing, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Cell Viability Assay using MTT
This protocol outlines a method to assess the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 48 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for MTT cell viability assay.
Protocol 3: Autophagy Flux Assay using a Tandem Fluorescent-Tagged LC3 Reporter
This protocol describes a method to monitor autophagy flux by observing the localization of a tandem mRFP-GFP-LC3 reporter. GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP remains stable. An accumulation of red-only puncta indicates successful autolysosome formation.
Materials:
-
Cells stably or transiently expressing mRFP-GFP-LC3
-
Complete cell culture medium
-
This compound stock solution
-
Autophagy inducer (e.g., rapamycin or starvation medium) as a positive control
-
Autophagy inhibitor (e.g., bafilomycin A1) as a negative control for flux
-
Fluorescence microscope
Procedure:
-
Seed mRFP-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat cells with this compound at the desired concentration. Include positive and negative controls.
-
Incubate for the desired time (e.g., 4 hours).[7]
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint analysis).
-
Image the cells using a fluorescence microscope with appropriate filters for GFP (green) and mRFP (red).
-
Quantify the number of green (autophagosomes) and red-only (autolysosomes) puncta per cell. A decrease in the ratio of green to red puncta upon this compound treatment would indicate inhibition of autophagic flux.
Protocol 4: Intracellular Calcium Measurement using a Fluorescent Indicator
This protocol provides a general method for measuring changes in intracellular calcium levels in response to this compound, often in the context of TRPML1 activation by an agonist like ML-SA1.
Materials:
-
Cells of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
TRPML1 agonist (e.g., ML-SA1)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate or on glass-bottom dishes.
-
Prepare the dye loading solution by diluting the calcium indicator (e.g., 2 µM Fluo-4 AM) in HBSS. Add Pluronic F-127 (e.g., 0.02%) to aid in dye dispersal.
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
To observe inhibition, pre-incubate the cells with this compound for a short period (e.g., 10-30 minutes).
-
Measure baseline fluorescence.
-
Add the TRPML1 agonist (e.g., ML-SA1) to stimulate calcium release and record the change in fluorescence intensity over time.
-
Analyze the fluorescence data to determine the effect of this compound on agonist-induced calcium signals.
Signaling Pathways
This compound exerts its effects primarily through the inhibition of the TRPML1 channel. This channel is a key regulator of lysosomal calcium release, which in turn modulates several downstream signaling pathways, most notably autophagy.
The inhibition of TRPML1 by this compound blocks the release of Ca2+ from the lysosome. This has a significant impact on the autophagy process. TRPML1-mediated calcium release is known to activate the CaMKKβ-AMPK signaling axis, which subsequently promotes the activity of the VPS34 complex, a key initiator of autophagosome formation.[8] Furthermore, lysosomal calcium release via TRPML1 can activate calcineurin, which dephosphorylates and activates the transcription factor TFEB.[4] Activated TFEB then translocates to the nucleus and promotes the expression of lysosomal and autophagy-related genes. By inhibiting TRPML1, this compound can disrupt these pathways, leading to an inhibition of autophagic flux.
Caption: Inhibition of TRPML1 by this compound disrupts autophagy signaling.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPML1 channel. Its high solubility in DMSO allows for easy preparation of stock solutions for cell culture experiments. The provided protocols for cell viability, autophagy, and calcium flux assays serve as a starting point for researchers to explore the effects of TRPML1 inhibition in their specific cellular models. Understanding the intricate signaling pathways modulated by TRPML1 is crucial for elucidating its role in cellular homeostasis and disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 4. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Optimal Working Concentration of ML-SI1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-SI1 is a potent and specific inhibitor of the transient receptor potential mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal function.[1][2][3] As a key component of the endo-lysosomal system, TRPML1 is implicated in various cellular processes, including calcium signaling, autophagy, and vesicular trafficking.[1][2] Dysregulation of TRPML1 activity has been linked to several pathologies, making it a significant target for therapeutic intervention. These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound for in vitro studies. Included are a summary of effective concentrations in various cell-based assays, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Effective Concentrations of this compound In Vitro
The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes previously reported effective concentrations of this compound in various in vitro applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Cell Type | Assay Type | Effective Concentration | Observed Effect | Reference |
| Human TRPML1 expressing cells | Electrophysiology | 15 µM (IC50) | Inhibition of TRPML1 channel activity | [1][2][3] |
| IPEC-J2 cells | Autophagy and Apoptosis Assay | 1.25 µM | Reduction of AFB1-induced autophagy and apoptosis | [1] |
| Human TRPML1 expressing cells | Fura-2 Calcium Imaging | 10 µM | Inhibition of hTRPML1 | [1][3] |
| Hippocampal Neurons | Lysosomal Localization Assay | 20 µM | Blocked LAMTOR1 knockdown-induced changes in lysosomal localization | [2] |
| PANC1 cells | Cell Viability Assay | 0-100 µM | Reduced cell viability | [2] |
| Bone Marrow-Derived Macrophages (BMMs) | Phagocytosis Assay | 10 µM | Reduced uptake of IgG-RBCs | |
| Cos1 cells | Lysosome Size Assay | 25 µM | Suppressed the recovery of enlarged lysosomes | [3] |
| Breast Cancer Mammosphere Cells | Tumor Growth Assay | 20 µM | Reduced tumor growth in xenograft models | [4] |
Signaling Pathway and Experimental Workflow
TRPML1 Signaling Pathway Inhibited by this compound
Caption: Inhibition of TRPML1 by this compound blocks lysosomal calcium release and downstream signaling.
General Experimental Workflow for In Vitro Studies with this compound
Caption: A generalized workflow for conducting in vitro experiments using this compound.
Experimental Protocols
Intracellular Calcium Imaging Protocol
This protocol is designed to measure changes in intracellular calcium levels following inhibition of TRPML1 by this compound. Fura-2 AM is a ratiometric fluorescent dye that is commonly used for this purpose.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
Ionomycin (positive control)
-
EGTA (chelator)
-
Fluorescence microplate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities.
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS with Ca2+ and Mg2+. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
This compound Incubation: a. Prepare different concentrations of this compound in HBSS. A typical starting range is 1-25 µM. Include a vehicle control (DMSO). b. Add the this compound solutions to the respective wells and incubate for 15-30 minutes.
-
Calcium Measurement: a. Place the plate in a fluorescence microplate reader or on a microscope. b. Measure the fluorescence intensity at 510 nm by alternating excitation between 340 nm and 380 nm. c. Establish a baseline reading for 1-2 minutes. d. To induce calcium release, add a TRPML1 agonist (e.g., ML-SA1) and continue recording the fluorescence ratio. e. At the end of the experiment, add ionomycin (5-10 µM) to obtain the maximum fluorescence ratio (Rmax), followed by EGTA (10-20 mM) to obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio. The intracellular calcium concentration can be calculated using the Grynkiewicz equation. Compare the response in this compound treated cells to the vehicle control.
Cell Viability (MTT) Assay Protocol
This protocol assesses the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Cells of interest
-
96-well clear plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1-100 µM. Include a vehicle control (DMSO). b. Add 100 µL of the this compound solutions to the corresponding wells. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Autophagy (LC3 Western Blot) Protocol
This protocol measures the effect of this compound on autophagy by detecting the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) and a vehicle control for a specified time (e.g., 6-24 hours). To measure autophagic flux, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of this compound treatment.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add lysis buffer to each well and scrape the cells. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. g. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. Compare the ratios between different treatment groups.
Conclusion
This compound is a valuable tool for investigating the role of TRPML1 in various cellular functions. The optimal working concentration of this compound is highly dependent on the specific cell type and the experimental endpoint. The protocols and data provided in these application notes serve as a starting point for researchers to design and execute robust in vitro experiments. It is imperative to perform dose-response studies and include appropriate controls to ensure the validity and reproducibility of the findings.
References
ML-SI1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium (Ca²⁺) homeostasis.[1][2] TRPML1 channels are implicated in a variety of cellular processes, including autophagy, endolysosomal trafficking, and the regulation of apoptosis.[3][4] Dysregulation of TRPML1 function has been linked to various diseases, including lysosomal storage disorders and cancer.[2][5] As a selective inhibitor, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of TRPML1 in cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell lines to study its effects on cell viability, apoptosis, and oxidative stress.
Mechanism of Action
This compound acts as an antagonist of the TRPML1 ion channel, which is primarily localized to the membranes of lysosomes and endosomes.[6] By blocking TRPML1, this compound inhibits the release of Ca²⁺ from these acidic organelles into the cytosol.[7] This disruption of lysosomal Ca²⁺ signaling can trigger a cascade of downstream events, including the induction of ferroptosis, a form of iron-dependent programmed cell death, in breast cancer stem cells.[5][8][9] Furthermore, inhibition of TRPML1 has been shown to affect autophagy, cell migration, and sensitivity to chemotherapeutic agents in various cancer cell lines.[3][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| TRPML1-expressing | Calcium Imaging | 10 µM | N/A | Inhibitory effect on hTRPML1 | [1] |
| M1 (mouse renal collecting duct) | Calcium Imaging | 25 µM | 30 min | Significantly reduced ML-SA1 induced Ca²⁺ oscillations | [7] |
| PANC-1 (human pancreatic cancer) | Cell Viability (MTT) | 0-100 µM | 48 h | Significant decrease in cell viability | [10] |
| HCC1954 (human breast cancer) | Cell Viability (CCK-8) | 20 µM | Not specified | Unaffected viability at 10 µM, reduced at 20 µM | [8] |
| SUM149 (human breast cancer) | Cell Viability (CCK-8) | 10 µM, 20 µM | Not specified | Dose-dependent decrease in viability | [8] |
| SUM159 (human breast cancer) | Cell Viability (CCK-8) | 10 µM, 20 µM | Not specified | Dose-dependent decrease in viability | [8] |
| MCF7 (human breast cancer) | Cell Viability (CCK-8) | 10 µM, 20 µM | Not specified | Dose-dependent decrease in viability | [8] |
| IPEC-J2 (porcine intestinal epithelial) | Apoptosis | 1.25 µM | 24 h | Significantly reduced AFB1-induced apoptosis | [1] |
| IPEC-J2 (porcine intestinal epithelial) | Autophagy | 1.25 µM | 24 h | Significantly reduced AFB1-induced autophagosomes | [1] |
| HCC1954 (human breast cancer) | Cell Migration (Wound Healing) | 10 µM | 48 h | Impeded breast cancer cell migration | [8] |
| Breast Cancer Stem Cells | Ferroptosis | Not specified | Not specified | Promotes ferroptosis | [5][8] |
| A-375 (human melanoma) | ROS Levels | Not specified | 48 h | ML-SA5 (TRPML1 agonist) increased ROS; effect blocked by ML-SI3 (another TRPML inhibitor) | [3] |
| U-87 MG (human glioblastoma) | ROS Levels | Not specified | 48 h | ML-SA5 (TRPML1 agonist) increased ROS; effect blocked by ML-SI3 | [3] |
Table 1: Summary of this compound Effects on Various Cell Lines. This table provides a consolidated overview of the experimental conditions and observed outcomes of this compound treatment across different cell lines and assays.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (TRPML1) | 15 µM | Not specified | [1][11] |
Table 2: IC₅₀ Value of this compound. This table specifies the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary target, the TRPML1 channel.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for cell-based experiments using this inhibitor.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Apoptosis Assay (TUNEL Assay)
This protocol outlines the detection of apoptosis in cells treated with this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) method.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or chamber slides and treat with the desired concentration of this compound for the appropriate duration. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
ROS Detection Assay (DCFDA Assay)
This protocol describes the measurement of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells of interest
-
This compound
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the viability assay.
-
DCFDA Loading: After treatment, remove the medium and wash the cells once with PBS or HBSS.
-
Incubation: Add 100 µL of DCFDA solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS or HBSS.
-
Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, detach the cells and analyze by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if measured in parallel) and express the results as a fold change relative to the control.
Western Blotting for Autophagy Markers
This protocol is for the detection of key autophagy markers, LC3-II and SQSTM1/p62, in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-SQSTM1/p62, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of LC3-II and SQSTM1/p62 to the loading control. An increase in the LC3-II/LC3-I ratio and accumulation of SQSTM1/p62 can indicate a blockage in autophagic flux.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endolysosomal TRPML1 channel regulates cancer cell migration by altering intracellular trafficking of E-cadherin and β1-integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of SQSTM1 by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-SI1 in Autophagy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a valuable chemical tool for studying the role of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1) in autophagy. As a potent inhibitor of TRPML1, this compound allows for the specific interrogation of TRPML1-mediated signaling pathways in the regulation of autophagic flux. These application notes provide a comprehensive guide to utilizing this compound in various autophagy assays, including detailed protocols, data interpretation, and visualization of the underlying cellular mechanisms.
Mechanism of Action
This compound is a synthetic, cell-permeable small molecule that functions as an antagonist of the TRPML1 channel. TRPML1 is predominantly localized to the membranes of late endosomes and lysosomes and plays a crucial role in regulating lysosomal Ca2+ homeostasis. Activation of TRPML1 leads to the release of Ca2+ from the lysosome into the cytosol, a key signaling event that can initiate the autophagic process.
This compound inhibits TRPML1-mediated Ca2+ efflux, thereby blocking downstream signaling cascades that promote autophagy. This inhibitory effect is often demonstrated by its ability to counteract the pro-autophagic effects of TRPML1 agonists, such as ML-SA1. The IC50 of this compound for TRPML1 inhibition has been reported to be approximately 15 µM.
Signaling Pathways
The activation of TRPML1 initiates autophagy through at least two distinct pathways. This compound, by blocking the initial Ca2+ signal, effectively inhibits both of these pathways.
-
TFEB-Independent (Rapid) Pathway: TRPML1-mediated Ca2+ release rapidly activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates the ULK1 and VPS34 complexes, which are essential for the initiation and nucleation of the autophagosome.
-
TFEB-Dependent (Slower) Pathway: Lysosomal Ca2+ release via TRPML1 can also lead to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in the autophagic process.
The following diagram illustrates the signaling cascade initiated by TRPML1 and the point of inhibition by this compound.
Figure 1: TRPML1 Signaling Pathway in Autophagy and Inhibition by this compound.
Data Presentation
The following table summarizes quantitative data for this compound and the related, more potent TRPML1 inhibitor, ML-SI3, in autophagy assays. This data can be used as a reference for designing experiments.
| Compound | Assay | Cell Line | Treatment Conditions | Result | Reference |
| This compound | TRPML1 Inhibition | - | - | IC50: 15 µM | Commercial Supplier Data |
| This compound | Autophagosome Number | IPEC-J2 | 1.25 µM; 24 h | Significantly reduces AFB1-induced autophagosome formation. | [1] |
| ML-SI3 | TRPML1 Inhibition | - | - | IC50: 1.6 - 4.7 µM | [2][3] |
| ML-SI3 | LC3-II & SQSTM1/p62 Levels | A-375 & U-87 MG | 20 µM; 4 h | Abolishes the increase in LC3-II and SQSTM1 induced by 5 µM ML-SA5. | [4] |
| ML-SI3 | LC3 Puncta | A-375 | 20 µM; 4 h | Significantly inhibits the abundance of LC3 puncta structures. | [4] |
| ML-SI3 | TFEB Nuclear Translocation | TFEB-GFP stable cells | 10 µM | Blocks Temisirolimus-induced TFEB nuclear translocation. | [3] |
Experimental Protocols
The following are detailed protocols for common autophagy assays to assess the effect of this compound.
Experimental Workflow
The general workflow for investigating the effect of this compound on autophagy is as follows:
Figure 2: General Experimental Workflow for Autophagy Assays with this compound.
Protocol 1: Western Blot Analysis of LC3-II and SQSTM1/p62
This protocol is for monitoring the conversion of LC3-I to LC3-II and the degradation of SQSTM1/p62, key indicators of autophagic activity.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ML-SA1 (optional, as a TRPML1 agonist control)
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Bafilomycin A1 (optional, for autophagic flux assessment)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-SQSTM1/p62, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Control Groups: Untreated cells, DMSO vehicle control.
-
This compound Treatment: Treat cells with this compound at desired concentrations (e.g., 1, 5, 10, 20 µM) for a specified duration (e.g., 4, 12, 24 hours).
-
Co-treatment (Optional): To demonstrate TRPML1-specificity, pre-treat cells with this compound for 1 hour before adding a TRPML1 agonist like ML-SA1 (e.g., 10 µM) or inducing autophagy by starvation (replace medium with EBSS).
-
Autophagic Flux (Optional): In parallel, treat cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the main treatment to block lysosomal degradation and assess autophagic flux.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and SQSTM1/p62 band intensities to the loading control.
-
An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates an accumulation of autophagosomes. A decrease in SQSTM1/p62 levels suggests its degradation via autophagy. This compound is expected to reverse these changes if they are TRPML1-dependent.
-
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes as punctate structures within the cell.
Materials:
-
Cells of interest cultured on glass coverslips in 24-well plates
-
This compound, ML-SA1, starvation medium (as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
-
Antibody Staining:
-
Incubate with primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the number of LC3 puncta suggests an increase in autophagosome formation. This compound is expected to reduce the number of LC3 puncta induced by TRPML1 activators or starvation.
-
This compound is an indispensable tool for elucidating the role of TRPML1 in autophagy. By specifically inhibiting this lysosomal Ca2+ channel, researchers can dissect its contribution to autophagic signaling and flux. The protocols and data presented here provide a solid foundation for incorporating this compound into autophagy research, enabling a deeper understanding of lysosome-dependent cellular regulation and its implications in health and disease.
References
- 1. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: ML-SI1 for the Induction of Ferroptosis
Introduction
ML-SI1 is a potent and specific inhibitor of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1).[1][2][3] Initially explored for its role in lysosomal function and calcium signaling, recent studies have highlighted its efficacy in inducing ferroptosis, a form of iron-dependent regulated cell death characterized by the lethal accumulation of lipid peroxides.[4][5][6] By disrupting lysosomal iron homeostasis, this compound presents a valuable chemical tool for researchers studying the mechanisms of ferroptosis and for drug development professionals exploring novel anti-cancer strategies, particularly against therapy-resistant cancer stem cells (CSCs).[1][5] These notes provide a comprehensive overview of the mechanism, experimental data, and detailed protocols for using this compound to induce ferroptosis in a research setting.
Mechanism of Action
This compound induces ferroptosis by inhibiting the TRPML1 channel on the lysosomal membrane. TRPML1 is crucial for regulating the release of ions, including Fe2+, from the lysosome into the cytosol.[7][8] Inhibition of TRPML1 by this compound leads to the significant accumulation of ferrous iron (Fe2+) within the lysosomes.[4] This localized excess of iron catalyzes the Fenton reaction, which generates a surge of reactive oxygen species (ROS).[9] The subsequent increase in ROS, particularly lipid ROS, leads to extensive peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis.[1][10][11] This process is also associated with the depletion of intracellular glutathione (GSH), a key antioxidant, and an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[4] The culmination of these events is compromised membrane integrity and, ultimately, cell death.[12] This this compound-induced ferroptosis can be effectively reversed by treatment with iron chelators like deferoxamine (DFO) or lipid peroxidation inhibitors such as Liproxstatin-1.[4]
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various breast cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Effect on Viability | Reference |
|---|---|---|---|---|
| SUM149 | 10 | 48 | No significant effect | [7] |
| SUM149 | 20 | 48 | ~40% reduction | [7] |
| SUM159 | 10 | 48 | No significant effect | [7] |
| SUM159 | 20 | 48 | ~20% reduction | [7] |
| MCF7 | 10 | 48 | No significant effect | [7] |
| MCF7 | 20 | 48 | ~10% reduction | [7] |
| HCC1954 (Mammospheres) | 6 | Not Specified | Significant reduction in growth | [1] |
| HCC1954 (Mammospheres) | 10 | Not Specified | Significant reduction in growth |[1] |
Table 2: Biomarkers of Ferroptosis Induced by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Biomarker | Observation | Reference |
|---|---|---|---|---|---|
| HCC1954 (Mammospheres) | 10 | 48 | General ROS (CM-H2DCFDA) | Significant Increase | [4] |
| HCC1954 (Mammospheres) | 10 | 48 | Lipid ROS (BODIPY C11) | Significant Increase | [4] |
| HCC1954 | 10 | 48 | Malondialdehyde (MDA) | Significant Increase | [4] |
| HCC1954 | 10 | 48 | Glutathione (GSH) | Significant Decrease | [4] |
| HCC1954 (Mammospheres) | 10 | 48 | Ferritin | Decrease | [4] |
| HCC1954 | 10 | 48 | Lysosomal Fe²⁺ (FeRhoNox-1) | Significant Accumulation |[4] |
Experimental Workflow & Protocols
A typical workflow for investigating this compound-induced ferroptosis involves cell culture, treatment with this compound and appropriate controls, followed by a series of assays to measure cell viability and key ferroptotic markers.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., HCC1954, SUM149, SUM159, MCF7
-
Culture Media: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM)
-
Reagents: Fetal Bovine Serum (FBS), Penicillin/Streptomycin, DMSO (vehicle)
-
Compounds: this compound, Liproxstatin-1 (Lip-1), Deferoxamine (DFO)
-
Assay Kits/Dyes:
-
Cell Counting Kit-8 (CCK-8)
-
CM-H2DCFDA (for general ROS)
-
BODIPY™ 581/591 C11 (for lipid ROS)
-
FeRhoNox-1 (for lysosomal Fe²⁺)
-
MDA Assay Kit
-
GSH Assay Kit
-
BCA Protein Assay Kit
-
-
Antibodies: Anti-Ferritin, Anti-β-actin (loading control), secondary antibodies
-
Equipment: Cell culture incubator, microscope, flow cytometer, confocal microscope, plate reader, Western blot apparatus.
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 5, 10, 20 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lipid ROS Detection with BODIPY 581/591 C11
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes or coverslips. Treat with this compound (e.g., 10 µM) and controls for the desired time (e.g., 48 hours).
-
Staining: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Dye Loading: Add fresh, pre-warmed medium containing 1-2 µM BODIPY 581/591 C11 to the cells.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Imaging: Immediately visualize the cells using a confocal microscope. The unoxidized probe emits red fluorescence, while the oxidized form shifts to green fluorescence.
-
Analysis: Quantify the mean fluorescence intensity of the green channel to measure lipid peroxidation. Normalize to the number of cells.
Protocol 3: General ROS Detection with CM-H2DCFDA
-
Cell Culture and Treatment: Culture and treat cells in a 6-well plate as described previously.
-
Cell Harvest: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Dye Loading: Resuspend the cell pellet in PBS containing 5 µM CM-H2DCFDA.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis by Flow Cytometry: Wash the cells once with PBS and resuspend in 500 µL of PBS. Analyze the fluorescence intensity using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter).
Protocol 4: MDA and GSH Assays
-
Sample Preparation: After treatment, collect approximately 1-5 x 10⁶ cells. Wash with cold PBS and lyse the cells according to the manufacturer's protocol for your chosen commercial MDA or GSH assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to normalize the results.
-
Assay Procedure: Follow the specific instructions provided with the commercial colorimetric or fluorometric assay kits for MDA and GSH. This typically involves mixing the cell lysate with a reagent that reacts with MDA or GSH to produce a detectable signal.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Analysis: Calculate the concentration of MDA or GSH based on a standard curve and normalize to the protein concentration of the sample.
Protocol 5: Western Blot for Ferritin
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Ferritin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using imaging software and normalize to a loading control like β-actin.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferroptosis-related small-molecule compounds in cancer therapy: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron-induced cytotoxicity mediated by endolysosomal TRPML1 channels is reverted by TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Generation of singlet oxygen via iron-dependent lipid peroxidation and its role in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the effects of lipid peroxidation during ferroptosis on membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid metabolism in ferroptosis: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML-SI1 in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a synthetic small molecule that functions as a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial cation channel primarily located on the lysosomal membrane. TRPML1 mediates the release of calcium (Ca²⁺) from lysosomes, playing a vital role in a myriad of cellular processes including autophagy, endosomal trafficking, and signal transduction. Dysregulation of TRPML1 function has been implicated in various lysosomal storage diseases and neurodegenerative disorders.
These application notes provide a comprehensive guide for the utilization of this compound in calcium imaging studies to investigate TRPML1-mediated lysosomal Ca²⁺ signaling. The protocols detailed below are intended for researchers in cell biology, pharmacology, and drug discovery.
Mechanism of Action
This compound acts as an antagonist of the TRPML1 channel.[1] In calcium imaging studies, it is typically used to block the Ca²⁺ release from lysosomes that is induced by TRPML1 agonists, such as ML-SA1. By pre-incubating cells with this compound, researchers can confirm that the observed Ca²⁺ signals elicited by an agonist are specifically mediated by the TRPML1 channel. A subsequent reduction or complete blockage of the agonist-induced Ca²⁺ transient in the presence of this compound provides strong evidence for the involvement of TRPML1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, derived from published literature and supplier information.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₃ | [2] |
| Molecular Weight | 449.37 g/mol | [2] |
| Target | TRPML1 | [3] |
| IC₅₀ for TRPML1 | 15 µM | [2][3] |
| Description | Racemic mixture of inseparable diastereomers | [2][4] |
Table 2: Recommended Working Parameters for this compound in In Vitro Calcium Imaging
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Preparation | ||
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Stock Concentration | 10-50 mM | Prepare fresh or store in aliquots at -20°C or -80°C. |
| Working Concentration | ||
| For Calcium Imaging | 10 - 25 µM | The optimal concentration may vary depending on the cell type and experimental conditions. |
| Incubation Time | ||
| Pre-incubation Period | 30 minutes | Pre-incubation with this compound is performed before the addition of a TRPML1 agonist. |
Signaling Pathway and Experimental Workflow
TRPML1-Mediated Lysosomal Calcium Release and its Inhibition by this compound
Caption: this compound blocks TRPML1-mediated lysosomal Ca²⁺ release.
General Experimental Workflow for Calcium Imaging with this compound
Caption: Step-by-step workflow for a typical calcium imaging experiment.
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging Using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPML1 modulation in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest plated on glass coverslips
-
This compound (prepared as a 10 mM stock in DMSO)
-
ML-SA1 (or other TRPML1 agonist, prepared as a 10 mM stock in DMSO)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca²⁺
-
HEPES
-
Bovine Serum Albumin (BSA)
-
DMSO (cell culture grade)
-
Ionomycin (for calibration)
-
EGTA (for calibration)
Equipment:
-
Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)
-
Image acquisition and analysis software
-
Cell culture incubator
-
Perfusion system (optional)
Procedure:
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a multi-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Fura-2 AM Loading Buffer: Prepare a 2 µM Fura-2 AM solution in HBSS (or your preferred physiological buffer) containing 20 mM HEPES and 0.1% BSA. To aid in dye solubilization, first mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
This compound Working Solution: Dilute the 10 mM this compound stock solution in HBSS to a final concentration of 10-25 µM.
-
ML-SA1 Working Solution: Dilute the 10 mM ML-SA1 stock solution in HBSS to the desired final concentration (e.g., 10 µM).
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.[5][6]
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[5]
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Pre-incubation: For the experimental group, replace the HBSS with the this compound working solution and incubate for 30 minutes. For the control group, incubate with HBSS containing the same final concentration of DMSO (vehicle control).
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm for 1-2 minutes.
-
Stimulation: While continuing to record, add the ML-SA1 working solution to the imaging chamber.
-
Data Acquisition: Continue recording the fluorescence changes for 5-10 minutes or until the signal returns to baseline.
-
(Optional) Calibration: At the end of the experiment, perfuse the cells with a high Ca²⁺ buffer containing ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by a Ca²⁺-free buffer containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rₘᵢₙ).[5]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point.
-
Plot the F₃₄₀/F₃₈₀ ratio over time to visualize the changes in intracellular Ca²⁺ concentration.
-
Compare the peak response to ML-SA1 in the presence and absence of this compound.
-
Protocol 2: Calcium Imaging with Genetically Encoded Calcium Indicators (GECIs)
This protocol is for cells stably or transiently expressing a GECI, such as GCaMP.
Materials:
-
Cells expressing a GECI (e.g., GCaMP6)
-
This compound (prepared as a 10 mM stock in DMSO)
-
ML-SA1 (or other TRPML1 agonist, prepared as a 10 mM stock in DMSO)
-
Physiological buffer (e.g., HBSS)
-
DMSO (cell culture grade)
Equipment:
-
Fluorescence microscope with appropriate filter sets for the specific GECI (e.g., ~488 nm excitation and ~520 nm emission for GCaMP)
-
Image acquisition and analysis software
-
Cell culture incubator
Procedure:
-
Cell Preparation:
-
Transfect or transduce cells with the GECI plasmid or virus according to standard protocols.
-
Plate the cells on glass-bottom dishes or coverslips suitable for imaging.
-
Allow for GECI expression for 24-72 hours.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the microscope stage and perfuse with physiological buffer.
-
Pre-incubation: As in Protocol 1, pre-incubate one group of cells with 10-25 µM this compound for 30 minutes, and the control group with a vehicle control.
-
Baseline Recording: Record the baseline fluorescence (F₀) for 1-2 minutes.
-
Stimulation: Add the ML-SA1 working solution.
-
Data Acquisition: Record the fluorescence changes over time.
-
-
Data Analysis:
-
Select ROIs for individual cells.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.
-
Plot ΔF/F₀ over time and compare the responses between the this compound treated and control groups.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.
-
Dye Concentration and Loading Time: Optimize Fura-2 AM concentration and incubation time for your specific cell type to achieve adequate signal without causing cytotoxicity.
-
Phototoxicity: Minimize exposure to excitation light to prevent phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
-
Solubility: this compound is soluble in DMSO.[2] Ensure complete dissolution in the stock solution and proper dilution in the aqueous buffer to avoid precipitation.
-
Specificity of Agonist: The use of this compound is crucial for demonstrating that the effects of an agonist like ML-SA1 are specifically mediated by TRPML1. Always include a control group treated with the agonist alone.
-
Extracellular Calcium: To specifically study lysosomal calcium release, experiments are often performed in a Ca²⁺-free buffer (containing EGTA) to prevent Ca²⁺ influx from the extracellular space.
By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound as a tool to dissect the role of TRPML1 in cellular calcium signaling.
References
- 1. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML-SI1 for Cancer Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction ML-SI1 is a synthetic, cell-permeable small molecule identified as an inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1, encoded by the MCOLN1 gene, is a crucial cation channel primarily located in the membranes of lysosomes and late endosomes, where it regulates the release of ions like Ca2+ and Fe2+ into the cytosol.[3][4] Dysregulation of TRPML1 is implicated in various cellular processes, and its expression is significantly elevated in several cancers, including triple-negative breast cancer (TNBC) and melanoma, correlating with poorer patient prognosis.[5][6] As such, the inhibition of TRPML1 by this compound presents a promising therapeutic strategy to target cancer cell proliferation, survival, and metastasis. These application notes provide a summary of this compound's effects on cancer cell lines and detailed protocols for its use in key in vitro assays.
Mechanism of Action & Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the TRPML1 channel, which disrupts lysosomal ion homeostasis and consequently modulates several critical signaling pathways. The primary mechanisms include the induction of ferroptosis, suppression of the mTORC1 pathway, and modulation of autophagy, collectively leading to reduced cancer cell viability and invasiveness.
Key Signaling Pathways Modulated by this compound
Caption: this compound inhibits the TRPML1 channel, leading to multiple anti-cancer outcomes.
Data Presentation: Effects of this compound on Cancer Cell Lines
The following tables summarize the observed effects of this compound treatment across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 20 µM | Suppressed cell number, inhibited proliferation, increased cell death, inhibited cell invasion and migration. | [5] |
| HCC1954 | Breast Cancer | 10 µM | Enhanced sensitivity to Doxorubicin. | [7] |
| SUM149 | Breast Cancer | 10 µM | Enhanced sensitivity to Doxorubicin. | [7] |
| SUM159 | Breast Cancer | 10 µM | Enhanced sensitivity to Doxorubicin. | [7] |
| MCF-7 | Breast Cancer (ER+/PR+) | 20 µM | Did not reduce cell number, unlike in TNBC cells; Enhanced sensitivity to Doxorubicin at 10 µM. | [5][7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 1-20 µM | Dose-dependent inhibition of autophagy (LC3 levels). At 10 µM, enhanced sensitivity to DNR and Ara-c. | [8] |
| HL-60 | Acute Myeloid Leukemia (AML) | 1-20 µM | Dose-dependent inhibition of autophagy (LC3 levels). | [8] |
| HeLa | Cervical Cancer | 20 µM | Inhibited ML-SA5 (TRPML1 agonist)-induced increases in LC3-II levels, indicating autophagy modulation. | [9][10] |
| IPEC-J2 | Intestinal Porcine Epithelial | 1.25 µM | Reduced AFB1-induced expression of LC3, SQSTM1, Cleaved-Caspase3, and TRPML1. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. A general workflow for in vitro testing of this compound is first illustrated.
General Experimental Workflow
Caption: A typical workflow for assessing the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability (MTS Assay)
Objective: To quantify the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to allow for color development without saturation.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12]
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against this compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated cells from a 6-well plate format
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a separate tube.
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1-5 x 10⁶ cells/mL.[14]
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[15]
Data Analysis:
-
Quadrant Gating:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage).
-
-
Calculate the percentage of cells in each quadrant to determine the rates of apoptosis induced by this compound.
Protocol 3: Western Blot for Protein Expression Analysis
Objective: To detect changes in the expression or phosphorylation status of key proteins (e.g., TRPML1, LC3, p-p70S6K) after this compound treatment.
Materials:
-
Treated cells from a 6-well or 10 cm dish format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRPML1, anti-LC3, anti-p-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Compare the normalized values between treated and control groups. For autophagy, the ratio of LC3-II to LC3-I is often calculated.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysosomal TRPML1 channel regulates triple negative breast cancer development by promoting mTORC1 and purinergic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endolysosomal TRPMLs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of ML-SI1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium (Ca²⁺) release. By blocking TRPML1, this compound modulates fundamental cellular processes such as autophagy, lysosomal biogenesis, and trafficking. These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed formulation instructions, suggested administration protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the TRPML1 ion channel located on the lysosomal membrane. TRPML1 channels are essential for the efflux of Ca²⁺ from the lysosome into the cytoplasm. Inhibition of this channel by this compound leads to a decrease in cytosolic Ca²⁺ levels originating from the lysosome, which in turn impacts downstream signaling pathways. A key cellular process affected by this compound is autophagy, a catabolic pathway involving the lysosomal degradation of cellular components. By modulating lysosomal Ca²⁺ signaling, this compound can influence autophagic flux.
Signaling Pathway of this compound Action
Caption: this compound inhibits the TRPML1 channel, blocking lysosomal Ca²⁺ release and modulating autophagy.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 449.37 g/mol | [1] |
| Target | TRPML1 | [1] |
| IC₅₀ (TRPML1) | 15 µM | [1] |
| Description | Racemic mixture of diastereomers | [1] |
Table 2: Recommended Vehicle Formulations for In Vivo Administration of this compound
| Formulation Components | Composition | Solubility | Reference |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
1. Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound using Formulation 1. Adjustments can be made based on the desired final concentration, not exceeding the maximum solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; sonication may be used if necessary.
-
Add Co-solvents Sequentially: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
Add the required volume of the this compound DMSO stock to achieve the final desired concentration.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to bring the solution to the final volume (45%).
-
-
Final Formulation: The final solution should be clear. If precipitation occurs, gentle warming and/or vortexing may be used to redissolve the compound. It is recommended to prepare the final formulation fresh on the day of use.
Experimental Workflow for Formulation Preparation
Caption: Sequential workflow for preparing the this compound in vivo formulation.
2. Suggested In Vivo Administration Protocol (Mouse Model)
Disclaimer: The following protocol is a suggested guideline based on administration protocols for the structurally similar TRPML inhibitor, ML-SI3, as a specific in vivo administration protocol for this compound has not been extensively published. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental goals.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or relevant disease model)
-
Weight: 20-25 g
-
Sex: As required by the experimental design
Suggested Dosing and Administration:
-
Dosage: 1.5 mg/kg (based on ML-SI3 data)
-
Route of Administration: Intraperitoneal (IP) injection
-
Frequency: To be determined by the experimental design (e.g., once daily, or as described for specific models).
-
Volume: The injection volume should be calculated based on the animal's weight and the final concentration of the this compound solution. A typical IP injection volume for a mouse is 100-200 µL.
Procedure for Intraperitoneal Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The injection should be administered in the lower quadrant of the abdomen, off the midline, to avoid injuring the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Administer Compound: Gently depress the plunger to administer the this compound solution.
-
Withdraw Needle: Withdraw the needle smoothly.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
3. Ex Vivo Treatment for In Vivo Tumor Xenograft Model
This protocol is based on a study by G. Chen et al. (2024) and describes the ex vivo treatment of cancer stem cells before their in vivo implantation.
Cell Culture and Treatment:
-
Culture mammospheres (or other cancer stem-like cells) under appropriate conditions.
-
Treat the cultured mammospheres with 20 µM this compound or vehicle control (e.g., DMSO) for 3 days.
-
After the treatment period, collect and disperse the mammosphere cells.
Tumor Xenograft Implantation:
-
Resuspend the treated cells in a suitable medium (e.g., PBS or Matrigel).
-
Implant the cells into the mammary fat pad of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth and other relevant parameters as per the experimental design.
Logical Relationship of Experimental Design
Caption: Logical flow for planning and executing in vivo studies with this compound.
References
Application Notes and Protocols for Cell-Based Assay Design Using ML-SI1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-SI1 is a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial cation channel primarily located on the lysosomal membrane.[1] TRPML1 plays a vital role in regulating lysosomal calcium (Ca²⁺) homeostasis, which in turn governs a multitude of cellular processes including autophagy, endolysosomal trafficking, and nutrient sensing.[2] Dysregulation of TRPML1 function has been implicated in various diseases, making it an attractive therapeutic target.
These application notes provide detailed protocols for designing and implementing cell-based assays using this compound to investigate TRPML1 function and to screen for novel modulators of this channel. The protocols cover key assays for monitoring lysosomal Ca²⁺ release, assessing cell viability, and analyzing autophagy.
Mechanism of Action of this compound
This compound acts as an antagonist of the TRPML1 channel. It is often used in conjunction with a synthetic agonist of TRPML1, such as ML-SA1, to study the channel's activity. ML-SA1 activates TRPML1, leading to the release of Ca²⁺ from the lysosome into the cytoplasm.[3] The inhibitory effect of this compound can be quantified by its ability to block this ML-SA1-induced Ca²⁺ release. This compound is a racemic mixture of diastereomers and has a reported IC₅₀ value of approximately 15 μM for TRPML1.[1][4]
Key Applications of this compound in Cell-Based Assays
-
Functional Characterization of TRPML1: Elucidating the physiological and pathophysiological roles of TRPML1 in various cell types.
-
High-Throughput Screening (HTS): Screening for novel small molecule modulators (agonists or antagonists) of the TRPML1 channel.
-
Drug Discovery: Evaluating the efficacy and mechanism of action of drug candidates targeting TRPML1-related pathways.
-
Disease Modeling: Investigating the impact of TRPML1 dysfunction in cellular models of diseases such as lysosomal storage disorders and neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a reference for assay design and data interpretation.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (TRPML1 Inhibition) | 15 µM | HEK293 cells | [1] |
| Effective Inhibitory Concentration | 10 - 25 µM | Various cell lines | [5][6] |
| ML-SA1 Agonist Concentration (for co-treatment) | 10 - 25 µM | Various cell lines | [2][5] |
| Cell Viability Assay Concentration | 6 - 10 µM | HCC1954 breast cancer cells | [7] |
| Autophagy Assay Concentration | 1.25 µM | IPEC-J2 cells | [1] |
Experimental Protocols
Lysosomal Calcium Release Assay
This protocol describes how to measure changes in intracellular Ca²⁺ concentration following the activation and inhibition of TRPML1 using the ratiometric fluorescent indicator Fura-2 AM.
Principle: Cells are loaded with Fura-2 AM, which becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of Fura-2 is dependent on the concentration of free cytosolic Ca²⁺. By exciting the dye at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) and measuring the emission at ~510 nm, the ratio of the fluorescence intensities (F340/F380) provides a quantitative measure of the intracellular Ca²⁺ concentration.[8]
Materials:
-
Cells expressing TRPML1 (e.g., HEK293, HeLa, or a specific cell line of interest)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
ML-SA1 (TRPML1 agonist)
-
This compound (TRPML1 inhibitor)
-
Ionomycin (positive control)
-
EGTA (calcium chelator)
-
96-well black, clear-bottom plates or glass coverslips for microscopy
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Protocol:
-
Cell Seeding:
-
Seed cells onto 96-well black, clear-bottom plates or glass coverslips at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a CO₂ incubator overnight.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Place the plate in a fluorescence microplate reader or mount the coverslip on a fluorescence microscope.
-
Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm.
-
Establish a baseline fluorescence reading (F340/F380 ratio) for 1-2 minutes.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-25 µM) for 15-30 minutes before adding the agonist.[5]
-
Add the TRPML1 agonist ML-SA1 (e.g., 10-25 µM) and record the change in the F340/F380 ratio for 5-10 minutes.
-
As a positive control, at the end of the experiment, add ionomycin (e.g., 1-5 µM) to elicit a maximal Ca²⁺ response.
-
To determine the minimal fluorescence ratio, add EGTA (e.g., 5-10 mM) to chelate all available Ca²⁺.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Normalize the data to the baseline fluorescence ratio.
-
The peak increase in the ratio after the addition of ML-SA1 represents the TRPML1-mediated Ca²⁺ release.
-
Compare the response in the presence and absence of this compound to determine the percentage of inhibition.
-
dot
Caption: Workflow for the lysosomal calcium release assay.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
-
dot
Caption: Workflow for the cell viability (MTT) assay.
Autophagy Flux Assay (LC3 Western Blotting)
This protocol is designed to measure autophagic flux by monitoring the levels of LC3-II, a marker for autophagosomes.
Principle: Autophagy is a cellular degradation process. During autophagy, a cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The amount of LC3-II is correlated with the number of autophagosomes. To measure autophagic flux, the accumulation of LC3-II is assessed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.
-
A decrease in p62 levels is also indicative of increased autophagic flux.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ML-SI1 Inhibitory Effect Troubleshooting: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the inhibitory effect of ML-SI1 in their experiments. This compound is a valuable tool for studying the role of the lysosomal cation channel TRPML1 in various cellular processes. However, its efficacy can be influenced by several experimental factors. This guide aims to help you identify and resolve common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable small molecule that functions as an inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1 is a non-selective cation channel primarily located on the membrane of lysosomes and late endosomes, playing a crucial role in regulating lysosomal calcium homeostasis, autophagy, and vesicular trafficking.[3] this compound is a racemic mixture of diastereomers with a reported IC50 of approximately 15 µM for TRPML1.[1][2]
Q2: I am not observing any inhibitory effect with this compound. What are the most common reasons for this?
There are several potential reasons why this compound may not be exhibiting an inhibitory effect in your experiment. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Key factors to consider include:
-
Compound Integrity and Solubility: Degradation of the compound or improper solubilization can lead to a lack of activity.
-
Experimental Concentration and Duration: Suboptimal concentrations or insufficient treatment times may not be enough to elicit an inhibitory response.
-
Cell Type and TRPML1 Expression: The expression level of TRPML1 can vary significantly between cell types, influencing the observed effect of the inhibitor.
-
Assay Sensitivity: The readout used to measure the inhibitory effect may not be sensitive enough to detect subtle changes.
-
Activator-Dependent Inhibition: The inhibitory activity of this compound can be dependent on the presence of a TRPML1 agonist.[2]
Q3: How should I properly prepare and store my this compound stock solution?
Proper handling of this compound is critical for maintaining its activity.
-
Solubilization: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve 4.49 mg of this compound in 1 mL of fresh, anhydrous DMSO. It is recommended to use ultrasonic agitation to ensure complete dissolution.[1][4]
-
Storage: Store the powder at -20°C for up to 3 years.[2] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[5]
Q4: What are the typical working concentrations and treatment times for this compound in cell culture?
The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. Based on published studies, a general range can be recommended.
| Cell Line/System | Concentration Range | Treatment Duration | Observed Effect |
| PANC1 cells | 0-100 µM | 48 hours | Reduced cell viability.[1] |
| Hippocampal neurons | 20 µM | 2 hours | Blocked lysosomal localization changes.[1] |
| IPEC-J2 cells | 1.25 µM | 24 hours | Reduced ROS and Ca2+ levels, decreased apoptosis and autophagy.[1] |
| HEK293 cells (hTRPML1) | 10 µM | Not specified | Confirmed inhibitory effect on hTRPML1 in calcium imaging experiments.[2] |
| Human dopaminergic neurons | 10 µM | 24 hours | Accumulation of the autophagic cargo p62.[6] |
Q5: Are there any known off-target effects of this compound?
While this compound is primarily known as a TRPML1 inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. It has been noted to have a weak effect on TRPML2.[2] As with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Problem: No observable phenotype after this compound treatment.
Possible Cause 1: Inactive Compound
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the powdered compound and the DMSO stock solution have been stored correctly at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Stock Solution: If there is any doubt about the integrity of the current stock, prepare a fresh solution from the powdered compound using fresh, high-quality DMSO.
-
Confirm Solubility: After preparing the stock solution, visually inspect it for any precipitation. If necessary, use sonication to aid dissolution.[1][4]
-
Possible Cause 2: Suboptimal Experimental Parameters
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Start with a range of concentrations around the reported IC50 of 15 µM (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Time-Course Experiment: The inhibitory effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 2h, 6h, 12h, 24h, 48h) to identify the optimal treatment duration.
-
Consider Activator-Dependence: The inhibitory effect of this compound can be more pronounced in the presence of a TRPML1 agonist like ML-SA1.[2] Consider co-treating your cells with an agonist to potentiate the inhibitory effect of this compound.
-
Possible Cause 3: Low TRPML1 Expression or Activity in the Cellular Model
-
Troubleshooting Steps:
-
Verify TRPML1 Expression: Confirm the expression of TRPML1 in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Use a Positive Control Cell Line: If possible, include a cell line known to have high TRPML1 expression as a positive control.
-
Overexpress TRPML1: If TRPML1 expression is low, consider transiently or stably overexpressing TRPML1 to enhance the signal window for inhibition.
-
Problem: Inconsistent or irreproducible results with this compound.
Possible Cause 1: Variability in Experimental Conditions
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, media conditions, and treatment protocols, are consistent across experiments.
-
Control for DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1-0.5% to avoid solvent-induced artifacts.
-
Aliquot Stock Solutions: To minimize variability from freeze-thaw cycles, aliquot your this compound stock solution into single-use volumes.
-
Possible Cause 2: this compound is a Racemic Mixture
-
Troubleshooting Steps:
-
Acknowledge Stereoisomer Complexity: Be aware that this compound is a mixture of inseparable cis-/trans-isomers (55:45).[2] This inherent heterogeneity might contribute to some variability.
-
Consider a More Specific Inhibitor: For certain applications requiring higher specificity, consider using ML-SI3, a related TRPML inhibitor that has been shown to have more potent and stereospecific activity.[7]
-
Experimental Protocols
Protocol 1: Assessment of this compound on Autophagy Flux
This protocol describes how to assess the effect of this compound on autophagy by monitoring the levels of autophagy markers LC3-II and p62/SQSTM1. Inhibition of TRPML1 is expected to block autophagic flux, leading to an accumulation of both LC3-II and p62.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (BafA1) (positive control for autophagy flux blockade)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against LC3B and p62/SQSTM1
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 5, 10, 20 µM) for the desired duration (e.g., 24 hours).
-
Include a vehicle control (DMSO).
-
Include a positive control for autophagy flux inhibition by treating cells with Bafilomycin A1 (e.g., 100 nM) for the last 4 hours of the experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to a loading control (e.g., GAPDH or β-actin). An accumulation of LC3-II and p62 in this compound-treated cells compared to the vehicle control indicates a blockage of autophagic flux.[6]
Protocol 2: Calcium Imaging to Measure TRPML1 Inhibition
This protocol outlines a method to assess the inhibitory effect of this compound on TRPML1-mediated calcium release from lysosomes using a fluorescent calcium indicator.
Materials:
-
Cells of interest (preferably overexpressing TRPML1 for a robust signal)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
This compound (stock solution in DMSO)
-
ML-SA1 (TRPML1 agonist, stock solution in DMSO)
-
Ionomycin (positive control for calcium influx)
-
Fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
-
Inhibitor and Agonist Application:
-
Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 10-20 µM) for a pre-incubation period (e.g., 10-20 minutes).
-
While continuing to record, stimulate the cells with the TRPML1 agonist ML-SA1 (e.g., 10 µM).
-
A successful inhibitory effect of this compound will be observed as a significant reduction or complete blockade of the ML-SA1-induced increase in the 340/380 fluorescence ratio.
-
-
Positive Control: At the end of the experiment, add ionomycin (e.g., 1-5 µM) to confirm that the cells are healthy and capable of a calcium response.
-
Data Analysis: Calculate the 340/380 fluorescence ratio over time. Compare the peak amplitude of the calcium transient in response to ML-SA1 in the presence and absence of this compound.
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting the lack of an inhibitory effect with this compound.
Caption: Simplified signaling pathway of TRPML1 and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of ML-SI1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML-SI1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. This compound acts as an inhibitor of TRPML1 with a reported half-maximal inhibitory concentration (IC50) of 15 µM.[1][2]
Q2: What is the composition of the this compound compound provided by vendors?
A2: this compound is a racemic mixture of inseparable cis-/trans-diastereomers (approximately 55:45).[2] This is a critical consideration as different stereoisomers can have varied biological activities and off-target effects.
Q3: Are there any known off-target activities of this compound?
A3: Yes, there are significant off-target activities reported for this compound. The most prominent is its function as a cannabinoid receptor 2 (CB2) agonist.[3] this compound is also known by the name GW405833 in literature related to cannabinoid research. Additionally, it has been observed to have a weak inhibitory effect on TRPML2.[2][4] Some studies have suggested that the antinociceptive effects of GW405833 (this compound) are dependent on the cannabinoid receptor 1 (CB1), although it does not appear to engage the receptor's orthosteric site as a typical agonist.[3]
Q4: Has a comprehensive off-target screening panel been performed on this compound?
A4: Based on publicly available information, a comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes has not been published. Given its known off-target activities, users are advised to exercise caution and consider performing their own off-target profiling if unexpected experimental results are observed.
Q5: How does the racemic nature of this compound contribute to potential off-target effects?
A5: Racemic mixtures contain multiple stereoisomers, each of which can have a unique pharmacological profile. For a related compound, ML-SI3, the trans-isomers and their individual enantiomers display significantly different activities on TRPML1, TRPML2, and TRPML3, with one enantiomer acting as an inhibitor and the other as an activator on TRPML2 and TRPML3.[4] The presence of multiple inseparable diastereomers in this compound suggests that its overall activity is a composite of the effects of each isomer, which could contribute to its off-target profile.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects Observed in Cellular Assays
You are observing a cellular phenotype that is inconsistent with the known functions of TRPML1 inhibition.
Potential Cause: The observed effect may be due to the off-target activity of this compound, particularly its agonism at the CB2 receptor.
Troubleshooting Steps:
-
Validate with a Structurally Unrelated TRPML1 Inhibitor: Use a different, structurally distinct TRPML1 inhibitor to see if the same phenotype is reproduced. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Test for Cannabinoid Receptor Involvement:
-
Co-administer a CB2 receptor antagonist (e.g., SR144528) with this compound. If the phenotype is reversed or diminished, it indicates CB2 receptor involvement.
-
If a CB2 antagonist has no effect, consider testing a CB1 receptor antagonist (e.g., rimonabant), as some studies suggest a CB1-dependent mechanism for certain this compound (GW405833) effects.[3]
-
-
Perform a Dose-Response Analysis: A thorough dose-response curve can help to distinguish on-target from off-target effects, which may occur at different potency levels.
-
Control for Stereoisomer Effects: As this compound is a racemic mixture, be aware that the observed effects are the sum of the activities of its different diastereomers. If possible, and if they become commercially available, test the individual stereoisomers.
Issue 2: Inconsistent Results in TRPML1 Inhibition Assays (e.g., Calcium Imaging)
You are experiencing variability or unexpected results in your TRPML1 inhibition experiments using this compound.
Potential Cause: The inhibitory activity of this compound is known to be activator-dependent.[4] The choice and concentration of the TRPML1 agonist used to elicit channel activity can influence the apparent inhibitory potency of this compound.
Troubleshooting Steps:
-
Standardize TRPML1 Activation: Ensure you are using a consistent method and concentration of a TRPML1 agonist (e.g., ML-SA1) to induce channel activity before applying this compound.
-
Optimize this compound Concentration: Given the IC50 of 15 µM, ensure you are using a concentration range that is appropriate for observing inhibition. Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental setup.
-
Consider the Agonist Binding Site: this compound's inhibitory action may be competitive with the agonist. Be aware that high concentrations of the agonist might overcome the inhibitory effect of this compound.
-
Validate Cell Line: Confirm that your cell line expresses functional TRPML1 channels at a sufficient level for your assay.
Quantitative Data Summary
Table 1: On-Target and Off-Target Activities of this compound
| Target | Activity | Reported Value | Compound Name in Reference |
| TRPML1 | Inhibition | IC50 = 15 µM | This compound |
| TRPML2 | Weak Inhibition | Not quantified | This compound |
| Cannabinoid Receptor 2 (CB2) | Agonism | Not quantified in direct comparison | GW405833 (this compound) |
| Cannabinoid Receptor 1 (CB1) | Indirect Involvement | Effects blocked by CB1 antagonist | GW405833 (this compound) |
Experimental Protocols
Key Experiment: Fura-2 Based Single-Cell Calcium Imaging for TRPML1 Inhibition
This protocol is a general guide for assessing the inhibitory effect of this compound on TRPML1-mediated calcium release.
Methodology:
-
Cell Preparation:
-
Plate cells expressing human TRPML1 (hTRPML1) on glass coverslips suitable for microscopy.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 1-5 µM.
-
Wash the cells with the salt solution and then incubate them with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.
-
After loading, wash the cells with the salt solution for at least 30 minutes to allow for the de-esterification of Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with the salt solution.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
-
Compound Application and Data Acquisition:
-
To assess inhibition, first perfuse the cells with a solution containing this compound (e.g., 10 µM) for a sufficient pre-incubation period.
-
Following pre-incubation, while still in the presence of this compound, apply a TRPML1 agonist (e.g., ML-SA1) to stimulate TRPML1-mediated calcium release.
-
Record the change in the 340/380 fluorescence ratio over time. A successful inhibition will result in a blunted or absent calcium signal in response to the agonist compared to a control without this compound.
-
As a positive control, apply the TRPML1 agonist alone to observe the maximal calcium response.
-
Visualizations
Caption: On-target signaling pathway of this compound at the TRPML1 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing ML-SI1 Cytotoxicity in Primary Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of ML-SI1, a TRPML1 inhibitor, in primary cell cultures. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of available data to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel.[1][2] It functions with a reported half-maximal inhibitory concentration (IC50) of 15 µM for TRPML1.[1][2] By blocking TRPML1, this compound disrupts lysosomal calcium homeostasis, which can impact cellular processes such as autophagy and has been shown to induce ferroptosis in some cell types.
Q2: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity, a systematic approach is crucial.[3] Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium.[3] It is also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the cytotoxic concentration (CC50) and optimizing the exposure time.[3]
Q3: How can we mitigate the cytotoxic effects of this compound in our primary cell cultures while still investigating its intended biological effects?
A3: Several strategies can be employed to reduce cytotoxicity. The most direct approach is to lower the concentration of this compound and shorten the exposure duration.[3] Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents may be beneficial. For example, if oxidative stress is implicated, co-incubation with an antioxidant like N-acetylcysteine could rescue cells.[3] Additionally, optimizing cell culture conditions, such as serum concentration, can influence drug availability and cytotoxicity.[3]
Q4: Is there a known IC50 value for this compound cytotoxicity in primary cells?
A4: Currently, there is a lack of publicly available, specific IC50 values for this compound cytotoxicity in various primary cell types such as neurons, endothelial cells, or immune cells. The widely cited IC50 of 15 µM refers to its inhibitory effect on the TRPML1 channel in in vitro assays, not necessarily its cytotoxic concentration in primary cells.[1][2][4] It is crucial to determine the cytotoxic IC50 empirically in your specific primary cell model.
Troubleshooting Guide
Unexpected or inconsistent cytotoxicity results can be a significant challenge when working with primary cells. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity between replicate wells | Uneven cell seeding: Primary cells can be prone to clumping, leading to inconsistent cell numbers per well. | Ensure a single-cell suspension before seeding. Gently triturate the cell suspension and consider using a cell strainer. Visually inspect plates after seeding to confirm even distribution. |
| Edge effects: Evaporation from wells on the outer edges of the plate can concentrate this compound and other media components, leading to increased cytotoxicity. | Avoid using the outer wells of the plate for experimental conditions. Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting: Small volume errors can lead to significant concentration differences. | Use calibrated pipettes and appropriate pipetting techniques. For highly concentrated stock solutions, perform serial dilutions to work with larger, more manageable volumes.[5] | |
| Higher-than-expected cytotoxicity at low this compound concentrations | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to sensitive primary cells, even at low final concentrations. | Determine the maximum non-toxic solvent concentration for your primary cells by running a solvent-only control curve.[6] Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.1%). |
| Compound instability: this compound may degrade in culture media over time, releasing potentially toxic byproducts. | Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your specific media and incubation conditions.[3] | |
| Primary cell health: Primary cells are more sensitive to stress than cell lines. Suboptimal culture conditions can exacerbate cytotoxicity. | Ensure primary cells are healthy and in the logarithmic growth phase before treatment. Use appropriate media and supplements, and handle cells gently. | |
| No observed cytotoxicity at expected concentrations | Low TRPML1 expression: The primary cells you are using may have low or no expression of the target protein, TRPML1. | Verify TRPML1 expression in your primary cells using techniques like qPCR or Western blotting. |
| Insensitive assay: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. | Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis).[5] | |
| Compound precipitation: this compound may precipitate out of solution at higher concentrations in your culture medium. | Visually inspect the media for any signs of precipitation. If necessary, adjust the solvent or reduce the final concentration. |
Quantitative Data Summary
As of the latest literature review, specific cytotoxic IC50 values for this compound in primary cell lines are not widely reported. The known IC50 value relates to its inhibitory activity on the TRPML1 channel. Researchers should empirically determine the cytotoxic profile of this compound in their specific primary cell model.
| Parameter | Value | Context | Reference |
| TRPML1 Inhibition IC50 | 15 µM | In vitro biochemical or electrophysiological assays | [1][2][4] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay in Primary Neurons
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability in primary neuronal cultures treated with this compound.[7]
Materials:
-
Primary neurons (e.g., cortical or hippocampal neurons)
-
96-well cell culture plates, poly-D-lysine coated
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Plate primary neurons in poly-D-lysine coated 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Culture the neurons for at least 7 days to allow for maturation and network formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in neuronal culture medium from your stock solution. Ensure the final DMSO concentration is below the toxic threshold for your neurons (typically <0.1%).
-
Include vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control wells.
-
Carefully remove half of the old medium from each well and replace it with 50 µL of the medium containing the appropriate this compound concentration.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate at room temperature for at least 2 hours in the dark, with occasional gentle shaking, to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing this compound Cytotoxicity using the LDH Assay in Primary Endothelial Cells
This protocol describes the use of the Lactate Dehydrogenase (LDH) assay to quantify cell death in primary endothelial cell cultures treated with this compound by measuring the release of LDH from damaged cells.[8]
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
96-well cell culture plates, gelatin-coated
-
Endothelial cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at 490 nm[8]
Procedure:
-
Cell Seeding:
-
Plate primary endothelial cells in gelatin-coated 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and reach about 80% confluency.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in endothelial cell culture medium.
-
Include controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.
-
-
Add 100 µL of the appropriate this compound dilution or control solution to the respective wells.
-
Incubate for the desired treatment duration.
-
-
LDH Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the supernatant.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Add 50 µL of the stop solution provided in the kit to each well.[8]
-
Measure the absorbance at 490 nm using a plate reader.[8]
-
Subtract the absorbance of the culture medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Cytotoxicity Pathways
This compound inhibits the TRPML1 channel on the lysosomal membrane, disrupting the efflux of cations like Ca2+ and Fe2+. This interference with lysosomal function can trigger distinct cell death pathways, primarily autophagy modulation and ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML-SI1 Incubation Time for Autophagy Studies
Welcome to the technical support center for researchers utilizing ML-SI1 in autophagy studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect autophagy?
This compound is a potent and specific inhibitor of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1)[1][2][3]. TRPML1 plays a crucial role in regulating lysosomal function, including the final stages of autophagy where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their contents. By inhibiting TRPML1, this compound blocks autophagic flux[4][5]. This blockage prevents the fusion of autophagosomes with lysosomes, resulting in an accumulation of autophagosomes within the cell[5].
Q2: What is the optimal concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type and experiment-dependent. However, based on published studies, a general starting point is a concentration range of 10-20 µM[5][6][7]. Incubation times can vary from a few hours (e.g., 2-4 hours) for observing early effects on autophagic flux to longer periods (e.g., 24-48 hours) for studying downstream consequences of autophagy inhibition[1][4][8]. It is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental conditions to determine the optimal parameters.
Q3: How can I measure the effect of this compound on autophagic flux?
Several methods can be used to measure the this compound-induced block in autophagic flux. These include:
-
LC3-II Turnover Assay (Western Blot): This is the most common method. By inhibiting lysosomal degradation with this compound, you should observe an accumulation of the lipidated form of LC3 (LC3-II), which is associated with the autophagosome membrane[8][9]. Comparing LC3-II levels in the presence and absence of this compound provides a measure of autophagic flux[10][11].
-
p62/SQSTM1 Degradation Assay (Western Blot): p62 is a protein that is selectively degraded by autophagy[12][13][14]. Inhibition of autophagic flux by this compound will lead to an accumulation of p62[15].
-
Tandem Fluorescent mCherry-GFP-LC3 Assay (Fluorescence Microscopy or Flow Cytometry): This reporter expresses a protein that fluoresces yellow (merged GFP and mCherry) in neutral pH autophagosomes and red (mCherry only) in acidic autolysosomes because the GFP signal is quenched by the low pH[16][17][18]. Treatment with this compound will result in an accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes), indicating a blockage in autophagosome-lysosome fusion[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in LC3-II levels after this compound treatment. | This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 5, 10, 20, 50 µM) to find the optimal concentration for your cell type. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time. | |
| Low basal autophagy in your cells. | Induce autophagy with a known inducer (e.g., starvation, rapamycin) before treating with this compound to ensure there is a measurable autophagic flux to inhibit. | |
| Poor antibody quality for Western blotting. | Use a validated antibody for LC3 and ensure proper Western blot technique. | |
| Unexpected decrease in cell viability. | This compound may have cytotoxic effects at high concentrations or with prolonged incubation. | Determine the IC50 of this compound for your cell line and use a concentration well below the toxic level. Reduce the incubation time. |
| Inconsistent results between experiments. | Variability in cell confluence. | Ensure that cells are seeded at the same density and are at a consistent confluency (e.g., 70-80%) at the start of each experiment. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound in DMSO and store them properly. Avoid repeated freeze-thaw cycles[2]. | |
| Difficulty interpreting tandem mCherry-GFP-LC3 results. | Low transfection/transduction efficiency. | Optimize your transfection or transduction protocol to achieve a higher percentage of cells expressing the reporter. |
| Photobleaching of fluorescent signals. | Use appropriate microscopy settings and minimize light exposure to prevent photobleaching. |
Experimental Protocols
Protocol 1: LC3-II Turnover Assay by Western Blot
This protocol is for assessing autophagic flux by measuring the accumulation of LC3-II in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Treat cells with vehicle (DMSO) or this compound at the desired concentration (e.g., 10 or 20 µM) for the optimized incubation time.
-
Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a group treated with the inducer plus this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for a loading control like GAPDH.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. An increase in the LC3-II/GAPDH ratio in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.
Protocol 2: Tandem mCherry-GFP-LC3 Fluorescence Microscopy
This protocol allows for the visualization of autophagosome accumulation following this compound treatment.
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 reporter
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Coverslips
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells expressing mCherry-GFP-LC3 on coverslips in a 24-well plate.
-
Treatment: Treat cells with vehicle (DMSO) or this compound at the desired concentration and for the optimized incubation time.
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for GFP (green), mCherry (red), and DAPI (blue).
-
Acquire images from multiple random fields for each condition.
-
-
Data Analysis:
-
Count the number of yellow (GFP and mCherry colocalized) and red (mCherry only) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in the number of red puncta in this compound-treated cells compared to the control indicates a block in autophagosome-lysosome fusion.
-
Signaling Pathways and Experimental Workflows
TRPML1 Signaling in Autophagy
The following diagram illustrates the role of TRPML1 in the autophagy pathway and how this compound interferes with this process.
Caption: TRPML1-mediated regulation of autophagosome-lysosome fusion.
Experimental Workflow for Assessing Autophagic Flux with this compound
Caption: Workflow for studying the effect of this compound on autophagy.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impaired autophagic flux and dedifferentiation in podocytes lacking Asah1 gene: Role of lysosomal TRPML1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective degradation of p62 by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ML-SI1 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting ML-SI1, a potent TRPML1 inhibitor. Find answers to frequently asked questions and detailed protocols to prevent and address this compound precipitation in your experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: While this compound is highly soluble in DMSO, its solubility decreases significantly when diluted into aqueous solutions like cell culture media.[1][2] The final concentration of DMSO is critical; exceeding a certain threshold (typically 0.1% to 0.5%) can lead to the compound crashing out of solution.[1][3]
-
Improper Dissolution Technique: Adding the this compound DMSO stock directly to the full volume of cold media can cause localized high concentrations and immediate precipitation.[2]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, and proteins.[4][5] Interactions between this compound and these components, particularly in serum-free media, can lead to the formation of insoluble complexes.[4][6]
-
Temperature and pH Fluctuations: Changes in temperature, such as using cold media, can decrease the solubility of this compound.[4][6] Similarly, pH instability in the media can affect the charge state of the compound and its solubility.[6][7]
-
Solvent Quality: Using old or hygroscopic DMSO that has absorbed moisture can negatively impact the initial dissolution of this compound.[2][8]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[8][9] It is advisable to prepare a high-concentration stock solution, for example, 10 mM to 100 mM, to minimize the volume of DMSO introduced into your experimental setup.[3][9] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][8]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?
A3: To prevent precipitation, follow these best practices:
-
Use a Stepwise Dilution Method: Instead of adding the concentrated DMSO stock directly to your final media volume, first, create an intermediate dilution in a small volume of pre-warmed (37°C) media. Mix thoroughly and then add this intermediate dilution to the rest of your media.[2]
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%, and not exceeding 0.5%.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Pre-warm Your Media: Always use media that has been pre-warmed to 37°C before adding the this compound solution.[2]
-
Ensure Proper Mixing: Gently vortex or invert the media to ensure homogenous distribution of this compound immediately after addition.[2]
-
Use Fresh, High-Quality DMSO: Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution to avoid issues with moisture contamination.[8]
Q4: I already see a precipitate in my media. Can I still use it?
A4: It is not recommended to use media with a visible precipitate. The presence of a precipitate means the effective concentration of this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[10] The precipitate itself could also have unintended effects on your cells.
Q5: What should I do if I continue to experience precipitation issues?
A5: If you have followed the best practices and still encounter precipitation, consider the following:
-
Sonication: Gentle sonication of the final media solution in a water bath sonicator for a short period can help to redissolve small amounts of precipitate.[8][10]
-
Solubility Testing: You may need to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. This involves preparing serial dilutions and visually inspecting for the highest concentration that remains clear.
-
Alternative Formulation: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or corn oil have been used to improve solubility.[3][8] While not directly applicable to most in vitro experiments, understanding these principles can be helpful.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC₅₀ for TRPML1 | 15 µM | [8] |
| Solubility in DMSO | 100 mg/mL (222.53 mM) | [8][9] |
| Recommended Final DMSO Concentration in Media | < 0.5%, ideally ≤ 0.1% | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM or 100 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[8][9]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[8]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a stepwise dilution: a. In a sterile tube, add a small volume of the pre-warmed media. b. Add the required volume of the this compound DMSO stock to this small volume of media to create an intermediate dilution. The volume of DMSO should be calculated to result in the desired final concentration when added to the total media volume. c. Gently vortex the intermediate dilution to mix thoroughly.
-
Add the intermediate dilution to the main volume of pre-warmed cell culture medium.
-
Immediately and gently mix the final solution by inverting the container or vortexing at a low speed.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's inhibitory effect on the TRPML1 signaling pathway.
References
- 1. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with ML-SI1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML-SI1, a small molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the TRPML (Transient Receptor Potential Mucolipin) family of ion channels.[1][2] Its primary target is TRPML1, a cation channel located on the membrane of late endosomes and lysosomes, with a reported half-maximal inhibitory concentration (IC50) of 15 µM.[1][2] TRPML1 is crucial for various cellular processes, including lysosomal calcium homeostasis, autophagy, and endolysosomal trafficking.
Q2: What are the key chemical properties of this compound I should be aware of?
A2: this compound is supplied as a racemic mixture of inseparable cis-/trans-isomers (a 55:45 ratio).[1][2] This means it is a mix of different stereoisomers which may have different biological activities. This is a critical consideration when interpreting experimental results, as the overall effect is a composite of the activities of the different isomers. The inhibitory activity of this compound has also been noted to be dependent on the channel activator used in the assay.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If you observe precipitation when diluting the stock solution in aqueous buffers, gentle warming or sonication may help.[1]
Troubleshooting Inconsistent Results with this compound
Issue 1: High Variability in Inhibition Potency (IC50 values)
Possible Cause 1: Inconsistent Compound Solubility this compound may precipitate in aqueous solutions, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect the diluted this compound solution for any signs of precipitation.
-
Optimize Dilution: Prepare fresh dilutions for each experiment from a DMSO stock. Avoid storing diluted aqueous solutions.
-
Sonication: Briefly sonicate the final working solution to aid dissolution.
-
Solvent Concentration: Ensure the final DMSO concentration is consistent across all experiments and does not exceed a level that affects cell health.
-
Possible Cause 2: Activator-Dependent Inhibition The inhibitory effect of this compound can vary depending on the TRPML1 activator used (e.g., ML-SA1 vs. PI(3,5)P2).[3][4]
-
Troubleshooting Steps:
-
Consistent Activator: Use the same activator at a consistent concentration across all related experiments.
-
Report Activator: When reporting your results, always specify the activator and its concentration used in the assay.
-
Consider Alternative Activators: If results are inconsistent, consider testing the inhibitory effect of this compound with a different TRPML1 activator to understand the scope of its action.
-
Possible Cause 3: Racemic Mixture Complexity As a racemic mixture, the different isomers of this compound may have varying affinities and efficacies for TRPML1. Batch-to-batch variation in the isomeric ratio, although unlikely from a reputable supplier, could contribute to variability.
-
Troubleshooting Steps:
-
Acknowledge Complexity: Be aware that the observed IC50 is an aggregate value for the mixture.
-
Alternative Compound: For more precise studies, consider using a stereochemically pure and more potent TRPML inhibitor like (-)-trans-ML-SI3, which has been shown to be a more selective tool for TRPML1 and TRPML2.[3]
-
Issue 2: Unexpected or Off-Target Cellular Phenotypes
Possible Cause 1: Inhibition of Other TRPML Isoforms this compound has been reported to have a weak inhibitory effect on TRPML2.[2]
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of TRPML1, TRPML2, and TRPML3 in your experimental cell line using techniques like qPCR or Western blotting.
-
Use Genetic Knockdown: To confirm that the observed phenotype is due to TRPML1 inhibition, use siRNA or CRISPR to specifically knock down TRPML1 and see if the phenotype is replicated.
-
Secondary Inhibitor: Use a structurally different TRPML1 inhibitor to see if the same phenotype is observed.
-
Possible Cause 2: General Cellular Toxicity At higher concentrations, this compound may induce cellular stress or toxicity unrelated to TRPML1 inhibition.
-
Troubleshooting Steps:
-
Dose-Response for Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the threshold for toxicity in your cell line.
-
Work Below Toxic Concentrations: Conduct your experiments at concentrations well below the toxic threshold.
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any solvent effects.
-
Data Presentation
| Parameter | Value | Reference |
| Target | TRPML1 | [1][2] |
| IC50 | 15 µM | [1][2] |
| Form | Racemic mixture (cis/trans, 55:45) | [1][2] |
| Solubility (DMSO) | ≥ 100 mg/mL (222.53 mM) | [1] |
| Experimental Parameter | Recommendation |
| Working Concentration Range | 1-25 µM (empirical validation required) |
| Vehicle | DMSO |
| Final DMSO Concentration | < 0.5% |
Experimental Protocols
Protocol: Measuring TRPML1 Inhibition using Fura-2 AM Calcium Imaging
This protocol describes how to measure the inhibition of ML-SA1-induced lysosomal calcium release by this compound in a cell-based assay using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Cells expressing TRPML1 (e.g., HEK293, HeLa) plated on glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
ML-SA1 (TRPML1 agonist)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
DMSO
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.
-
For a 2 µM working solution, mix 2 µL of 1 mM Fura-2 AM stock with 1 mL of HBSS.
-
Add Pluronic F-127 (e.g., 20% solution in DMSO) to the working solution to a final concentration of 0.02% to aid dye loading.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for your cell type.[5][6]
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for at least 2 minutes.
-
Add your desired concentration of this compound (or vehicle control) and incubate for 10-20 minutes.
-
Add the TRPML1 agonist ML-SA1 (e.g., 10 µM) to stimulate calcium release and record the change in the F340/F380 ratio.
-
Continue recording until the signal returns to baseline or stabilizes.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak response to ML-SA1 in the presence and absence of this compound to determine the percentage of inhibition.
-
Mandatory Visualizations
TRPML1 Signaling Pathway
Caption: Simplified signaling pathway of the TRPML1 channel.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for assessing this compound inhibition of TRPML1.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
minimizing ML-SI1 toxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TRPML1 inhibitor, ML-SI1, in long-term experiments. The focus is on minimizing potential toxicity and ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a cation channel located on the membrane of lysosomes and endosomes, playing a crucial role in lysosomal calcium release, autophagy, and endosomal trafficking.[2] this compound is a racemic mixture of inseparable diastereomers and has a reported IC50 of 15 μM for TRPML1.[1][3] It also shows a weak inhibitory effect on TRPML2.[1][3]
Q2: What are the known toxic effects of this compound in vitro?
A2: In short-term in vitro studies (typically 24-48 hours), this compound has been observed to reduce cell viability and induce apoptosis at certain concentrations. For example, it has been shown to decrease the viability of pancreatic cancer cells (PANC1) at concentrations ranging from 0-100μM over 48 hours. In another study, 1.25 μM of this compound for 24 hours showed a protective effect in IPEC-J2 cells against aflatoxin B1-induced toxicity by reducing reactive oxygen species (ROS), intracellular calcium levels, and apoptosis. However, at higher concentrations and in different cell types, it may promote cytotoxicity.
Q3: Is there data on the toxicity of this compound in long-term experiments (beyond 72 hours)?
A3: Currently, there is a lack of published data specifically detailing the toxicity profile of this compound in long-term in vitro experiments. Most available studies focus on its acute effects over 24 to 48 hours. Therefore, it is crucial for researchers to empirically determine the optimal non-toxic concentration for their specific cell type and experimental duration.
Q4: What is the stability of this compound in cell culture media over extended periods?
A4: The long-term stability of this compound in aqueous cell culture media at 37°C has not been extensively characterized in publicly available literature. Small molecules can degrade over time in culture conditions, and their degradation products may have different activities or toxicities.[4][5] For long-term experiments, it is recommended to assess the stability of this compound under your specific experimental conditions or to replenish the media with a freshly prepared solution of the inhibitor at regular intervals (e.g., every 24-48 hours).[5]
Q5: Are there known off-target effects of this compound that could contribute to toxicity?
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High cell death in treated vs. control groups, even at low concentrations. | 1. Cell type sensitivity: Your cell line may be particularly sensitive to TRPML1 inhibition or this compound itself. 2. Compound degradation: In long-term experiments, degradation products might be more toxic than the parent compound. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response and time-course experiment: Determine the IC50 at your desired experimental endpoint. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to identify a sub-lethal working concentration. 2. Replenish this compound containing media: For long-term studies, change the media with freshly prepared this compound every 24-48 hours to ensure a consistent concentration and remove potential toxic degradation byproducts. 3. Solvent control: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Cells at high passage numbers or in a poor state of health can respond differently to treatment. 2. Inconsistent compound preparation: this compound precipitation or degradation of stock solutions. 3. Serum protein binding: Components in fetal bovine serum (FBS) can bind to small molecules, affecting their free concentration and activity.[11][12] | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. 2. Proper compound handling: Prepare fresh dilutions from a concentrated stock for each experiment. Ensure the stock solution is stored correctly (powder at -20°C for up to 3 years, in solvent at -80°C for up to 2 years).[1] Briefly vortex and visually inspect for precipitation before use. 3. Consistent serum concentration: Use the same batch and concentration of FBS for all related experiments. Consider if a serum-free or reduced-serum medium is appropriate for your study. |
| Observed phenotype is not consistent with TRPML1 inhibition. | 1. Off-target effects: this compound may be interacting with other cellular targets. 2. Lysosomal dysfunction: Long-term inhibition of TRPML1 could lead to broader lysosomal stress and dysfunction, triggering other signaling pathways.[13][14][15] | 1. Use a secondary tool for target validation: If possible, use another TRPML1 inhibitor (e.g., ML-SI3) or a genetic approach (e.g., siRNA/shRNA knockdown of TRPML1) to confirm that the observed phenotype is on-target. Note that ML-SI3 is considered a more potent and promising tool for TRPML1 and TRPML2 inhibition.[2][16] 2. Monitor lysosomal health: Use lysosomal probes (e.g., LysoTracker) to assess lysosomal morphology and pH over the course of the experiment. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects in short-term in vitro assays. This data can serve as a starting point for designing long-term experiments, but optimal concentrations should be determined empirically for each specific experimental system.
| Cell Line | Concentration | Incubation Time | Observed Effect | Assay | Reference |
| HEK293 | 10 µM | Not specified | Inhibition of hTRPML1 | Fura-2 calcium imaging | [1][3] |
| IPEC-J2 | 1.25 µM | 24 hours | Reduction of AFB1-induced apoptosis, ROS, and Ca2+ levels | Flow cytometry, fluorescent probes | Not specified |
| PANC1 | 0-100 µM | 48 hours | Reduced cell viability | MTT assay | Not specified |
| HCC1954 | 10 µM | 48 hours | Increased MDA levels, decreased GSH levels (indicative of ferroptosis) | Biochemical assays | Not specified |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). For long-term experiments, replenish the media with fresh compound at regular intervals (e.g., every 48 hours).
-
MTT Addition: At the experimental endpoint, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting: At the endpoint, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: At the end of the treatment period, remove the media, wash once with serum-free media, and add 500 µL of 10 µM DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells once with serum-free media and twice with PBS.
-
Imaging/Measurement: Add 500 µL of PBS to each well and measure the fluorescence using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Computational Tool Shows Strong Accuracy in Predicting Cancer Drug Targets - The ASCO Post [ascopost.com]
- 11. The Impact of Serum Proteins and Surface Chemistry on Magnetic Nanoparticle Colloidal Stability and Cellular Uptake in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Self-Assembled Polymeric Micelles in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating ML-SI1 Specificity for TRPML1
For researchers investigating the role of the lysosomal cation channel TRPML1, specific pharmacological tools are indispensable. ML-SI1 has been a widely used inhibitor for studying TRPML1 function. However, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed protocols for validation.
Comparative Analysis of TRPML1 Inhibitors
The selection of a pharmacological inhibitor should be based on its potency and selectivity. While this compound is a known TRPML1 inhibitor, its characterization as a racemic mixture of inseparable diastereomers presents complexities in its use. In contrast, the related compound ML-SI3 has been more extensively studied, with its stereoisomers exhibiting distinct activity profiles across the TRPML channel family.
Table 1: Comparison of Potency and Selectivity of TRPML1 Inhibitors
| Compound | Target | Activity | IC50 / EC50 (µM) | Notes |
| This compound | TRPML1 | Inhibition | 15 | Racemic mixture; shows activator-dependent inhibition. Weak effect on TRPML2 reported, but not extensively quantified. |
| TRPML2 | Inhibition | Weak effect reported | Not fully characterized. | |
| TRPML3 | Inhibition | - | Data not available. | |
| (-)-trans-ML-SI3 | TRPML1 | Inhibition | 1.6 | Potent inhibitor. |
| TRPML2 | Inhibition | 2.3 | Potent inhibitor. | |
| TRPML3 | Inhibition | 12.5 | Weak inhibitor. | |
| (+)-trans-ML-SI3 | TRPML1 | Inhibition | 5.9 | Inhibitor. |
| TRPML2 | Activation | - | Activator. | |
| TRPML3 | Activation | - | Activator. | |
| GW405833 | TRPML1 | Inhibition | ~1.9 | A close analogue of this compound. |
| TRPML2 | Inhibition | - | Data not available. | |
| TRPML3 | Inhibition | - | Data not available. |
This table summarizes data from multiple sources. The activity of this compound as a racemic mixture and the complex pharmacology of ML-SI3 isomers should be carefully considered when designing experiments.
Experimental Protocols for Validating Inhibitor Specificity
To rigorously validate the specificity of this compound or any other inhibitor for TRPML1, a combination of electrophysiological and cell-based functional assays is recommended.
Patch-Clamp Electrophysiology
This technique directly measures ion channel activity and is the gold standard for characterizing inhibitor potency and selectivity.
Objective: To determine the IC50 of the inhibitor on TRPML1, TRPML2, and TRPML3 channels.
Materials:
-
HEK293 cells stably expressing a plasma membrane-targeted variant of human TRPML1 (e.g., TRPML1-4A), TRPML2, or TRPML3.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, pH 7.2.
-
TRPML1 agonist (e.g., 10 µM ML-SA1 or MK6-83).
-
Inhibitor stock solution (e.g., this compound in DMSO).
Procedure:
-
Culture HEK293 cells expressing the target TRPML isoform to 60-80% confluency.
-
Establish a whole-cell patch-clamp recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cells with the TRPML1 agonist to induce channel activation and record the current.
-
Once a stable agonist-induced current is achieved, co-apply the agonist with increasing concentrations of the inhibitor.
-
Record the steady-state current at each inhibitor concentration.
-
Wash out the inhibitor to check for reversibility.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the inhibitor concentration and fit the data with a Hill equation to determine the IC50.
-
Repeat the procedure for all three TRPML isoforms to assess selectivity.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration as an indicator of TRPML1 activity.
Objective: To assess the inhibitory effect of the compound on TRPML1-mediated calcium release from lysosomes.
Materials:
-
Cells expressing the target TRPML isoform (e.g., HEK293 or HeLa).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Alternatively, a genetically encoded lysosome-targeted calcium indicator (e.g., GCaMP3-TRPML1) for more specific measurements.
-
Fluorescence microscope or plate reader.
-
Extracellular buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
TRPML1 agonist (e.g., 10 µM ML-SA1).
-
Inhibitor stock solution.
Procedure:
-
Seed cells in a 96-well plate or on glass coverslips.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with extracellular buffer.
-
Acquire a baseline fluorescence reading.
-
Pre-incubate the cells with the inhibitor at various concentrations for a defined period (e.g., 15-30 minutes).
-
Add the TRPML1 agonist to stimulate calcium release and record the change in fluorescence intensity over time.
-
Calculate the magnitude of the calcium response (e.g., peak fluorescence or area under the curve).
-
Determine the concentration-dependent inhibitory effect of the compound.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental logic and the biological context, the following diagrams illustrate the validation workflow and the TRPML1 signaling pathway.
A Comparative Guide to TRPML Inhibitors: ML-SI1 vs. ML-SI3
For researchers investigating the physiological and pathological roles of Transient Receptor Potential Mucolipin (TRPML) channels, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison of two commonly used TRPML inhibitors, ML-SI1 and ML-SI3, to aid in the selection of the most suitable compound for specific research needs.
Overview
TRPML channels (TRPML1, TRPML2, and TRPML3) are crucial regulators of lysosomal and endosomal functions, including calcium signaling, ion homeostasis, and autophagy.[1] Dysregulation of these channels is implicated in various diseases, most notably the lysosomal storage disorder mucolipidosis type IV, which is caused by loss-of-function mutations in the MCOLN1 gene encoding TRPML1.[2] this compound and ML-SI3 have emerged as valuable small molecule inhibitors for studying TRPML channel function. However, they exhibit distinct pharmacological profiles.
Potency and Selectivity
A critical point of differentiation between this compound and ML-SI3 lies in their potency and selectivity for the different TRPML channel isoforms. ML-SI3 is generally a more potent and well-characterized inhibitor than this compound.
This compound is a racemic mixture of inseparable diastereomers.[1][2] It exhibits inhibitory activity against TRPML1 with an IC50 value of 15 μM.[3][4] Its activity is reported to be activator-dependent, and it has a weak effect on TRPML2.[1][3]
ML-SI3 , on the other hand, has been more extensively studied, including the characterization of its different stereoisomers. The trans-isomer of ML-SI3 is significantly more active than the cis-isomer.[1][2] Further separation of the trans-isomer enantiomers revealed that (-)-trans-ML-SI3 is a potent inhibitor of TRPML1 and TRPML2, with IC50 values of 1.6 μM and 2.3 μM, respectively, and a weaker inhibitor of TRPML3 (IC50 of 12.5 μM).[1][2] In contrast, the (+)-enantiomer of trans-ML-SI3 inhibits TRPML1 (IC50 of 5.9 μM) but acts as an activator for TRPML2 and TRPML3.[1][2] Commercially available ML-SI3 is often a cis/trans mixture, which can act as a TRPML2 activator.[5] For precise and selective inhibition of TRPML1 and TRPML2, the purified (-)-trans-ML-SI3 isomer is the most suitable tool.[1][2]
| Compound | Target | IC50 / EC50 | Notes |
| This compound | TRPML1 | 15 μM | Racemic mixture of inseparable diastereomers; activator-dependent inhibition.[1][2][3] |
| TRPML2 | Weak effect | [3] | |
| ML-SI3 (racemic trans) | TRPML1 | 3.1 μM | [6] |
| TRPML2 | EC50 = 3.3 μM (activator) | [6] | |
| TRPML3 | 28.5 μM | [6] | |
| (-)-trans-ML-SI3 | TRPML1 | 1.6 μM | Potent inhibitor.[1][2] |
| TRPML2 | 2.3 μM | Potent inhibitor.[1][2] | |
| TRPML3 | 12.5 μM | Weak inhibitor.[1][2] | |
| (+)-trans-ML-SI3 | TRPML1 | 5.9 μM | Inhibitor.[1][2] |
| TRPML2 | Activator | [1][2] | |
| TRPML3 | Activator | [1][2] |
Mechanism of Action
Both this compound and ML-SI3 are known to inhibit TRPML1-mediated calcium efflux from lysosomes.[1][7] Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel pore, created by the S5 and S6 transmembrane segments and the pore helix 1 (PH1).[7][8] This is the same binding pocket as the synthetic TRPML1 agonist, ML-SA1.[7][8] Consequently, ML-SI3 acts as a competitive antagonist of ML-SA1, blocking its ability to activate the channel.[7][8]
Interestingly, ML-SI3 does not inhibit the activation of TRPML1 by its endogenous agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[7][8] This suggests a distinct mechanism of channel gating by synthetic agonists and endogenous lipids. In contrast, this compound has been reported to block both ML-SA1 and PI(3,5)P2-mediated TRPML1 currents, indicating a potentially different or broader inhibitory mechanism.
Figure 1. Simplified signaling pathway of TRPML1 activation and inhibition.
Experimental Protocols
The characterization of this compound and ML-SI3 as TRPML inhibitors relies on several key experimental techniques.
Whole-Lysosome Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPML channels on the lysosomal membrane.
Protocol:
-
HEK293T cells are transfected with a TRPML1 construct that promotes its localization to the plasma membrane or are treated with a substance like vacuolin-1 to enlarge lysosomes for easier patching.
-
Whole-lysosome recordings are established using a patch pipette.
-
TRPML1 currents are elicited by applying a voltage ramp protocol (e.g., -100 to +100 mV).
-
The baseline current is recorded, and then the TRPML1 agonist (e.g., ML-SA1) is applied to activate the channel.
-
The inhibitor (this compound or ML-SI3) is then added at various concentrations to the bath solution to determine its effect on the agonist-evoked current.
-
The concentration-response curve is fitted to a Hill equation to calculate the IC50 value.
Figure 2. Experimental workflow for whole-lysosome patch-clamp.
Fura-2-Based Single-Cell Calcium Imaging
This method measures changes in intracellular calcium concentrations in response to TRPML channel activity.
Protocol:
-
Cells stably expressing the TRPML channel of interest are cultured on glass coverslips.
-
The cells are loaded with the ratiometric calcium indicator Fura-2 AM.
-
The coverslip is mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Cells are excited at 340 nm and 380 nm, and the emission at 510 nm is recorded. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
A baseline fluorescence ratio is established.
-
The TRPML agonist is applied to induce calcium release from lysosomes.
-
The inhibitor is pre-incubated or co-applied with the agonist to assess its effect on the calcium signal.
Summary and Recommendations
| Feature | This compound | ML-SI3 |
| Potency | Lower (IC50 ~15 μM for TRPML1)[3][4] | Higher, especially (-)-trans-ML-SI3 (IC50 ~1.6 μM for TRPML1)[1][2] |
| Selectivity | Less characterized; weak effect on TRPML2[3] | Well-characterized stereoisomers with varying selectivity profiles[1][2] |
| Stereochemistry | Racemic mixture of inseparable diastereomers[1][2] | Cis/trans isomers and enantiomers with distinct activities[1][2] |
| Mechanism | Blocks both ML-SA1 and PI(3,5)P2 activation | Competitively inhibits ML-SA1; does not block PI(3,5)P2 activation[7][8] |
| Recommendation | Suitable for initial studies or when a less potent, broader-acting inhibitor is desired. | (-)-trans-ML-SI3 is recommended for potent and selective inhibition of TRPML1 and TRPML2. Careful consideration of the specific isomer is crucial. |
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPML1 Antagonists: ML-SI1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML-SI1 with other transient receptor potential mucolipin 1 (TRPML1) antagonists, supported by experimental data. TRPML1, a crucial lysosomal cation channel, is a key regulator of lysosomal trafficking, autophagy, and cellular signaling. Its modulation by small-molecule antagonists is a promising therapeutic strategy for various diseases, including lysosomal storage disorders and certain cancers.
Performance Comparison of TRPML1 Antagonists
The following table summarizes the quantitative data for this compound and other known TRPML1 antagonists, offering a clear comparison of their potency and selectivity.
| Antagonist | Target(s) | IC50 Value (TRPML1) | Selectivity Notes |
| This compound | TRPML1, TRPML2 (weak) | 15 µM[1] | Racemic mixture of inseparable cis-/trans-isomers (55:45). Shows activator-dependent inhibitory activity.[1][2] |
| (-)-trans-ML-SI3 | TRPML1, TRPML2 | 1.6 µM[2] | More potent and stereochemically defined than this compound. Also a weak inhibitor of TRPML3 (IC50 = 12.5 µM).[2] |
| (+)-trans-ML-SI3 | TRPML1 | 5.9 µM[2] | Less potent on TRPML1 compared to its (-)-enantiomer. Acts as an activator of TRPML2 and TRPML3.[2] |
| (±)-trans-ML-SI3 | TRPML1, TRPML3 (inhibitor); TRPML2 (activator) | 3.1 µM[3] | Racemic mixture with mixed activity across the TRPML family. |
| Verapamil | TRPML1, L-type calcium channels, α1-adrenergic receptors, muscarinic receptors | ~1 µM[4] | A broad-spectrum channel blocker, not selective for TRPML1.[5][6][7] |
| Sphingomyelin | TRPML1 | Not applicable (endogenous inhibitor) | Endogenous lipid that directly inhibits TRPML1 activity, particularly when accumulated in lysosomal storage diseases.[4][8][9][10] |
Signaling Pathways and Mechanisms of Action
TRPML1 plays a central role in cellular homeostasis by mediating the release of cations, primarily Ca2+, from the lysosome. This Ca2+ release influences a cascade of downstream events, most notably autophagy and lysosomal trafficking.
TRPML1-Mediated Autophagy Regulation
TRPML1 activation is a key step in the initiation and progression of autophagy. The release of lysosomal Ca2+ activates a signaling cascade involving CaMKKβ, AMPK, and the VPS34 complex, which is essential for the formation of autophagosomes.[11][12][13][14] Furthermore, TRPML1-mediated Ca2+ signaling can lead to the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression.[12][15] Antagonists like this compound and ML-SI3 block this initial Ca2+ signal, thereby inhibiting the downstream autophagic processes.
Experimental Protocols
Accurate characterization of TRPML1 antagonists relies on robust experimental methodologies. The following are detailed protocols for two key assays used in the field.
Whole-Lysosome Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity on the lysosomal membrane.
1. Cell Preparation and Lysosome Enlargement:
-
Culture cells (e.g., HEK293T cells overexpressing TRPML1) on glass coverslips.
-
To enlarge lysosomes for easier patching, treat cells with 1 µM vacuolin-1 for at least 2 hours.[16]
2. Lysosome Isolation:
-
Transfer a coverslip with treated cells to a recording chamber containing a bath solution (e.g., 140 mM K-methanesulfonate, 5 mM KOH, 4 mM NaCl, 0.39 mM CaCl2, 1 mM EGTA, 10 mM HEPES, pH 7.2).[17]
-
Under a microscope, use a glass micropipette to mechanically rupture the cell membrane and carefully isolate an enlarged lysosome.[16][17]
3. Patch Clamp Recording:
-
Using a fresh, fire-polished patch pipette filled with pipette solution (e.g., 140 mM Na-MSA, 5 mM K-MSA, 2 mM Ca-MSA, 1 mM CaCl2, 10 mM HEPES, 10 mM MES, pH 4.6), form a gigaohm seal with the isolated lysosome.[17]
-
Establish the whole-lysosome configuration by applying a brief suction pulse to rupture the lysosomal membrane within the pipette tip.
-
Apply voltage ramps (e.g., -120 mV to +120 mV) to elicit TRPML1 currents.[18]
-
To test antagonist activity, first activate TRPML1 with an agonist (e.g., 10 µM ML-SA1) and then perfuse the antagonist at various concentrations to determine the dose-dependent inhibition.[18]
Fura-2 AM Calcium Imaging
This fluorescence-based assay measures changes in cytosolic calcium concentration upon TRPML1 modulation.
1. Cell Preparation and Dye Loading:
-
Plate adherent cells on glass-bottom dishes or coverslips.
-
Prepare a Fura-2 AM loading solution. A typical stock solution is 1 mg/mL in DMSO.[18] Dilute this to a working concentration of 1-5 µM in a suitable buffer (e.g., HBSS).[18][19]
-
Remove the culture medium, wash the cells, and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[1][18]
-
After loading, wash the cells with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[18]
2. Calcium Imaging:
-
Mount the coverslip or dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[16][19][20]
-
Establish a baseline fluorescence ratio (340/380).
-
To assess antagonist activity, first stimulate the cells with a TRPML1 agonist (e.g., ML-SA1) to induce a calcium transient, and then apply the antagonist to observe the inhibition of this response.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Conclusion
While this compound has served as a useful tool compound for studying TRPML1, its nature as a racemic mixture with activator-dependent effects presents limitations for precise pharmacological studies. The development of stereochemically pure and more potent antagonists, such as (-)-trans-ML-SI3, represents a significant advancement in the field. The choice of antagonist for a particular research application should be guided by considerations of potency, selectivity, and the specific experimental context. The methodologies and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies of TRPML1 function and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. TRPML1 gating modulation by allosteric mutations and lipids [elifesciences.org]
- 5. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 12. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. jove.com [jove.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. abcam.com [abcam.com]
- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Genetic Validation of ML-SI1's Effects Using TRPML1 Knockout: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides an objective comparison of the pharmacological inhibitor ML-SI1 with genetic knockout of its target, the lysosomal cation channel TRPML1. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways, this document serves as a crucial resource for validating on-target effects and interpreting experimental outcomes.
The transient receptor potential mucolipin 1 (TRPML1) channel is a key regulator of lysosomal function, involved in processes such as calcium homeostasis, iron metabolism, and autophagy.[1][2][3] Dysregulation of TRPML1 is implicated in various diseases, including the neurodegenerative lysosomal storage disorder mucolipidosis type IV and cancer.[1][4] this compound is a widely used small molecule inhibitor of TRPML1, but like any pharmacological agent, its specificity must be rigorously validated.[5] The gold standard for such validation is the comparison of its effects with those of genetic ablation of the target protein.
This guide summarizes key findings from studies that have employed TRPML1 knockout (KO) or knockdown to validate the on-target effects of this compound, particularly in the context of cancer biology.
Comparative Efficacy: this compound vs. TRPML1 Knockout
Recent studies have demonstrated a strong correlation between the phenotypic effects of this compound treatment and TRPML1 genetic deletion, particularly in the context of cancer stem cells (CSCs). In breast cancer models, both pharmacological inhibition with this compound and TRPML1 knockout have been shown to reduce the proportion of CSCs and inhibit tumor growth in vivo.[1][6] This convergence of outcomes strongly suggests that the primary mechanism of action of this compound in this context is the inhibition of TRPML1.
| Parameter | This compound Treatment | TRPML1 Knockout | Key Findings | Reference |
| Cancer Stem Cell (CSC) Proportion | Significant reduction in ALDEFLUOR-positive and CD44+/CD24- cell populations in HCC1954 breast cancer cells. | Not explicitly quantified in the same manner, but TRPML1-KO mammosphere cells showed reduced tumor initiation capacity. | Both interventions target the CSC population, indicating a crucial role for TRPML1 in CSC maintenance. | [1] |
| Tumor Growth (Xenograft Model) | Pre-treatment of mammospheres with 20 µM this compound for 3 days significantly reduced subsequent tumor volume and weight in nude mice. | Xenograft tumors derived from TRPML1-KO cells exhibited significantly slower growth and lower weight compared to wild-type controls. | Both this compound and TRPML1 KO phenocopy each other in suppressing tumor growth, validating TRPML1 as the relevant target of this compound in this phenotype. | [1][6] |
| Ferroptosis Induction | This compound treatment induced ferroptosis in CSC-enriched mammospheres, characterized by increased intracellular ROS and lipid peroxidation. | Genetic depletion of TRPML1 also resulted in ferroptosis-mediated death of CSCs. | The induction of ferroptosis is a key downstream effect of TRPML1 inhibition by both pharmacological and genetic means. | [1] |
| Inhibitory Concentration (IC50) | 15 µM for human TRPML1. | Not applicable. | Provides a quantitative measure of this compound potency. | [5][7] |
Alternative Pharmacological Probes
While this compound is a valuable tool, other TRPML1 modulators have been developed, some with improved properties.
| Compound | Class | Target(s) | Key Characteristics | Reference |
| ML-SI3 | Inhibitor | TRPML1, TRPML2 | More potent than this compound. The (-)-trans-isomer is a potent inhibitor of TRPML1 and TRPML2. | [8] |
| GW405833 | Inhibitor | TRPML1 | A close analogue of this compound used to demonstrate TRPML1-mediated calcium release. | [9] |
| ML-SA1 | Agonist | TRPML1 | A specific synthetic agonist used to activate TRPML1 channels. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
TRPML1 Knockout Generation
-
Cell Line: HCC1954 human breast cancer cells.
-
Method: CRISPR/Cas9 system.
-
Validation: Single-cell clones are generated by limiting dilution and validated by sequencing. TRPML1 mRNA and protein depletion are confirmed by RT-qPCR and Western blot, respectively.[1]
Cancer Stem Cell (CSC) Identification
-
ALDEFLUOR Assay: Cells are treated with this compound or are TRPML1-KO. CSCs are identified and quantified based on aldehyde dehydrogenase (ALDH) activity using the ALDEFLUOR kit and flow cytometry.[1]
-
CD44/CD24 Staining: Cells are stained with fluorescently labeled antibodies against CD44 and CD24. The CD44+/CD24- population, another marker for breast CSCs, is quantified by flow cytometry.[1]
Xenograft Tumor Model
-
Animal Model: Nude mice.
-
Cell Preparation: Mammospheres (enriched for CSCs) are cultured and pre-incubated with DMSO (control) or this compound. Alternatively, wild-type or TRPML1-KO mammosphere cells are used.
-
Implantation: Dispersed mammosphere cells are transplanted into the mammary fat pad of the mice.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. At the end of the experiment, tumors are excised and weighed.[1][6]
Ferroptosis Assays
-
General ROS Detection: CSC-enriched mammospheres are treated with this compound. Intracellular reactive oxygen species (ROS) levels are assessed using the CM-H2DCFDA dye.
-
Lipid ROS Visualization: Lipid peroxidation, a hallmark of ferroptosis, is visualized using the BODIPY 581/591 C11 dye.[1]
Electrophysiology (Patch Clamp)
-
Cell System: HEK-293 cells inducibly expressing TRPML1 with mutations that increase its surface expression (TRPML1-L/A).
-
Recording Configuration: Whole-cell patch clamp.
-
Protocol: Inward-rectifying TRPML1 currents are elicited by a voltage pulse protocol. The effect of this compound is measured by its ability to inhibit currents activated by the TRPML1 agonist ML-SA1.[10]
Signaling Pathways and Experimental Workflows
Visualizing the relationships between this compound, TRPML1, and downstream cellular processes is essential for a clear understanding.
Caption: Signaling pathway of this compound and TRPML1 KO.
Caption: Experimental workflow for validating this compound effects.
References
- 1. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPML1 gating modulation by allosteric mutations and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TRPML1 Inhibition: A Comparative Guide to ML-SI1 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the on-target effects of small molecule inhibitors is paramount. This guide provides a comparative analysis of ML-SI1, a chemical inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, and siRNA-mediated knockdown of TRPML1. Cross-validation using both techniques is crucial for robustly confirming the role of a target protein in cellular processes.
This guide synthesizes data from multiple studies to offer an objective comparison of the observed cellular phenotypes and provides standardized protocols for both methodologies.
Data Presentation: Comparing Outcomes of TRPML1 Perturbation
The following tables summarize the reported effects of inhibiting TRPML1 function through two distinct methods: pharmacological inhibition with this compound and genetic knockdown using siRNA. While direct head-to-head comparative studies are limited, this compilation of data from various publications allows for an indirect assessment of the similarities and differences in outcomes.
Table 1: Comparison of Cellular Phenotypes Following TRPML1 Inhibition
| Cellular Process | This compound Inhibition | siRNA Knockdown of TRPML1 | Key Findings & Citations |
| Lysosomal Calcium Release | Inhibition of ML-SA1-induced TRPML1 currents.[1][2] | Inhibition of NAADP-sensitive lysosomal Ca2+ release.[3] | Both methods effectively block TRPML1-mediated Ca2+ efflux from lysosomes, a primary function of the channel. |
| Autophagy | Blocks downstream TRPML1-mediated induction of autophagy.[4] | Abolishes the increase in LC3II and p62 levels under stress conditions.[5] | Inhibition of TRPML1, either chemically or genetically, impairs the autophagic process. |
| Lysosomal Function | Blocks particle uptake and lysosomal exocytosis in macrophages.[6] | Results in a lysosomal storage phenotype and lowers lysosomal pH.[5][7] | Both approaches lead to disruptions in normal lysosomal trafficking and homeostasis. |
| Protein Aggregation | Increases aggregate-prone α-synuclein.[8] | Not explicitly reported in the reviewed literature. | Pharmacological inhibition points to a role for TRPML1 in clearing protein aggregates. Further studies with siRNA are needed to confirm this. |
| Gene and Protein Expression | Not applicable (inhibits protein function). | Decreased TRPML1 mRNA and protein levels.[7] | siRNA provides direct evidence of target engagement by measuring the reduction in gene and protein expression. |
Table 2: Key Characteristics of this compound and TRPML1 siRNA
| Characteristic | This compound | TRPML1 siRNA |
| Mechanism of Action | Pharmacological inhibitor that blocks the TRPML1 channel.[6] | Post-transcriptional gene silencing by degrading TRPML1 mRNA.[9] |
| Target Specificity | IC50 of 15 µM for TRPML1; may have off-target effects at higher concentrations.[2][10] | High sequence specificity to TRPML1 mRNA; potential for off-target effects due to partial complementarity to other mRNAs. |
| Time Course of Effect | Rapid onset of action (minutes to hours). | Slower onset of action (typically 24-72 hours to achieve protein knockdown).[11] |
| Reversibility | Reversible upon washout of the compound. | Long-lasting effect until new protein is synthesized. |
| Controls | Vehicle control (e.g., DMSO); inactive structural analogs. | Scrambled or non-targeting siRNA; siRNA targeting an unrelated gene.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for siRNA-mediated knockdown of TRPML1 and pharmacological inhibition with this compound.
siRNA Knockdown of TRPML1
This protocol describes a general procedure for transfecting mammalian cells with siRNA to achieve knockdown of TRPML1.
Materials:
-
TRPML1-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Cells should be 60-80% confluent at the time of transfection.[11]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µl of 20 µM siRNA (final concentration 50 nM) in 250 µl of Opti-MEM®.
-
In a separate tube, dilute 5 µl of Lipofectamine® RNAiMAX in 250 µl of Opti-MEM® and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX (total volume ~500 µl). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 500 µl of siRNA-lipid complexes to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest cells to assess TRPML1 mRNA levels (by qRT-PCR) and protein levels (by Western blot) to confirm knockdown efficiency.
Pharmacological Inhibition with this compound
This protocol provides a general guideline for treating cells with this compound to inhibit TRPML1 activity.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Mammalian cell line of interest
-
Complete growth medium
-
Assay-specific reagents (e.g., for measuring lysosomal calcium)
Procedure:
-
Cell Culture: Plate cells at the desired density in the appropriate culture vessel (e.g., 96-well plate for calcium imaging). Allow cells to adhere overnight.
-
Compound Preparation: Dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 10-20 µM). Prepare a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) depending on the specific assay.
-
Functional Assay: Perform the desired functional assay to assess the effect of this compound on cellular processes (e.g., Fura-2 based single-cell calcium imaging to measure inhibition of TRPML1 activity[2]).
Mandatory Visualizations
TRPML1 Signaling Pathway
References
- 1. Inhibition of Transient Receptor Potential Channel Mucolipin-1 (TRPML1) by Lysosomal Adenosine Involved in Severe Combined Immunodeficiency Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRP-ML1 functions as a lysosomal NAADP-sensitive Ca2+ release channel in coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of ML-SI1 on Lysosomal pH: A Comparative Guide
For researchers in cellular biology and drug development, the precise modulation of lysosomal pH is critical for studying a myriad of physiological processes, from autophagy to nutrient sensing. This guide provides an objective comparison of ML-SI1, a specific inhibitor of the lysosomal cation channel TRPML1, with other common agents used to alter lysosomal pH. We present supporting experimental data, detailed protocols for pH measurement, and diagrams to illustrate mechanisms and workflows.
Introduction to Lysosomal pH Regulation
Lysosomes are acidic organelles essential for cellular degradation and recycling. Their low internal pH (typically 4.5-5.0) is crucial for the optimal activity of resident acid hydrolases. This acidic environment is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), which pumps protons into the lysosomal lumen. The overall pH is a dynamic equilibrium between this proton pumping and the efflux or "leak" of protons and other ions through various channels embedded in the lysosomal membrane. One such key channel is the Transient Receptor Potential Mucolipin 1 (TRPML1).
This compound: A Specific Modulator of TRPML1
This compound is a potent and specific inhibitor of the TRPML1 channel.[1][2] TRPML1 is a cation channel that facilitates the release of ions, including Ca2+ and H+, from the lysosome.[3] The prevailing evidence suggests that one of the key functions of TRPML1 is to act as a proton leak channel.[3] Therefore, its inhibition by this compound is expected to block this proton efflux, leading to an accumulation of protons and a subsequent decrease in lysosomal pH (hyper-acidification).
This mechanism of action distinguishes this compound from classical lysosomal pH modulators. While most agents cause an increase in pH (alkalinization), this compound induces acidification by targeting a specific ion channel. This makes it a valuable tool for dissecting the precise roles of TRPML1 in lysosomal physiology and disease.
Figure 1. Mechanism of this compound on lysosomal pH.
Comparative Analysis with Alternative Compounds
This compound's performance is best understood in comparison to established lysosomal pH modulators. The most common alternatives, Bafilomycin A1, Chloroquine, and Ammonium Chloride (NH4Cl), all function by increasing lysosomal pH, but through distinct mechanisms.
-
Bafilomycin A1: A macrolide antibiotic that is a highly specific and potent inhibitor of the V-ATPase.[4] By directly blocking the proton pump, it prevents acidification, causing a rapid and significant increase in lysosomal pH.[5]
-
Chloroquine: A weak base that readily crosses cellular membranes. It accumulates in acidic compartments like lysosomes, where it becomes protonated and trapped.[1] This accumulation buffers the lysosomal lumen, leading to an increase in pH. However, its effects can be complex, and some studies suggest its primary role in blocking autophagy is by impairing lysosome-autophagosome fusion rather than solely by pH modulation.[6]
-
Ammonium Chloride (NH4Cl): Another weak base that neutralizes acidic organelles.[7] Gaseous NH3 diffuses across the lysosomal membrane and combines with H+ to form NH4+, which is membrane-impermeant, thus consuming protons and raising the luminal pH.[7]
The following table summarizes the key performance differences based on experimental data from the literature.
| Compound | Molecular Target / Mechanism | Typical Concentration | Effect on Lysosomal pH | Reported pH Change |
| This compound | TRPML1 Channel Inhibitor (Blocks H+ leak) | 10-25 µM | Decrease (Acidification) | Loss of TRPML1 function leads to over-acidification[3][8] |
| Bafilomycin A1 | V-ATPase Inhibitor (Blocks H+ pumping) | 100 nM - 1 µM | Increase (Alkalinization) | pH increases from ~5.1 to ~6.3[5] |
| Chloroquine | Weak Base (Proton trapping/buffering) | 25-100 µM | Increase (Alkalinization) | Effect can be transient or cell-type dependent[6][9] |
| Ammonium Chloride | Weak Base (Proton trapping) | 10-50 mM | Increase (Alkalinization) | Raises pH similar to Bafilomycin A1[7][10] |
Experimental Protocols
Accurate assessment of lysosomal pH requires precise experimental methods. The ratiometric fluorescence microscopy/spectroscopy approach using pH-sensitive dyes is a widely accepted standard.
Protocol: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue
This protocol is adapted from established methodologies for measuring lysosomal pH in cultured cells.[2][11][12]
1. Cell Preparation:
- Seed cells on a suitable imaging plate (e.g., 96-well glass-bottom plate) and culture to the desired confluency.
- On the day of the experiment, remove the culture medium.
2. Dye Loading:
- Prepare a working solution of 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed normal cell culture medium or a suitable buffer (e.g., HBSS).
- Incubate cells with the LysoSensor™ solution for 5 minutes at 37°C.[11]
- Wash the cells twice with a warm buffer (e.g., 1X PBS) to remove excess dye.
3. Compound Treatment:
- Add medium containing the desired concentration of this compound or an alternative compound to the cells. Include a vehicle-only control (e.g., DMSO).
- Incubate for the desired duration.
4. Data Acquisition:
- Use a fluorescence plate reader or a confocal microscope equipped with two excitation filters.
- Measure the fluorescence intensity at two different excitation wavelengths while keeping the emission wavelength constant. For LysoSensor™ Yellow/Blue, typical settings are:
- Excitation 1: ~340 nm / Emission: ~520 nm
- Excitation 2: ~380 nm / Emission: ~520 nm
- Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm).
5. pH Calibration Curve Generation:
- This is a critical step to convert fluorescence ratios into absolute pH values.
- Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).
- Treat a separate set of dye-loaded cells with these buffers in the presence of ionophores like nigericin and monensin. These agents permeabilize the membranes to ions, forcing the lysosomal pH to equilibrate with the external buffer pH.
- Measure the fluorescence ratio for each known pH value and plot the ratio versus pH to generate a standard curve.
6. Data Analysis:
- Use the standard curve to convert the experimental fluorescence ratios from your compound-treated cells into absolute lysosomal pH values.
A[label="Seed & Culture Cells"];
B[label="Load with LysoSensor™ Dye\n(5 min, 37°C)"];
C [label="Wash Cells (2x)"];
D [label="Treat with Compound\n(this compound, BafA1, etc.)"];
E [label="Acquire Fluorescence Data\n(Ex1/Em, Ex2/Em)"];
F [label="Calculate Intensity Ratio"];
G [label="Generate pH Calibration Curve\n(using ionophores)"];
H [label="Convert Ratio to Absolute pH"];
A -> B -> C -> D -> E -> F -> H;
G -> H [style=dashed];
}
Figure 2. Experimental workflow for lysosomal pH measurement.
Conclusion
This compound represents a distinct class of lysosomal pH modulator. Unlike traditional agents such as Bafilomycin A1 and Chloroquine which induce lysosomal alkalinization, this compound inhibits the TRPML1 channel, blocking a putative proton leak pathway and resulting in lysosomal hyper-acidification. This makes this compound an invaluable research tool for investigating the specific consequences of TRPML1 inhibition and for studying the cellular responses to decreased, rather than increased, lysosomal pH. When choosing a compound for lysosomal pH studies, researchers should consider the specific target and mechanism of action to ensure the experimental outcomes can be correctly interpreted in the context of the biological question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP-ML1 regulates lysosomal pH and acidic lysosomal lipid hydrolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 inhibits lysosomal, phagosomal, and plasma membrane H(+)-ATPase and induces lysosomal enzyme secretion in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]
- 12. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
A Comparative Guide to TRPML1 Inhibition: ML-SI1 vs. GW405833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely recognized inhibitors of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel: ML-SI1 and GW405833. TRPML1, a crucial lysosomal cation channel, is a key regulator of lysosomal function, including calcium homeostasis, autophagy, and trafficking. Its dysfunction is implicated in various pathologies, making the selection of specific and potent inhibitors critical for research and therapeutic development. This document aims to furnish researchers with the necessary data to make informed decisions regarding the use of these compounds in their experimental settings.
At a Glance: Key Differences
| Feature | This compound | GW405833 |
| Primary Target | TRPML1 Inhibitor | TRPML1 Inhibitor, Cannabinoid CB2 Receptor Agonist |
| TRPML1 IC50 | 15 µM[1][2] | 1.9 µM (electrophysiology)[3] |
| Selectivity | Weak effect on TRPML2[1][4] | Significant off-target effects on cannabinoid receptors (CB1 and CB2)[5][6] |
| Chemical Nature | Racemic mixture of inseparable diastereomers[1][4][7] | Often referred to as this compound or a close analogue[5][8][9] |
Chemical and Pharmacological Profile
This compound is established as a specific inhibitor of the TRPML1 channel with a reported half-maximal inhibitory concentration (IC50) of 15 µM.[1][2] It is important to note that this compound is a racemic mixture of cis- and trans-diastereomers that are not easily separable.[1][4][7] While its primary activity is against TRPML1, it has been observed to have a weak inhibitory effect on TRPML2.[1][4]
GW405833 presents a more complex profile. While it is utilized in research as a TRPML1 inhibitor, with some sources identifying it as synonymous with this compound, there is substantial evidence of its potent activity as a selective cannabinoid CB2 receptor agonist.[5] Further studies have indicated that its analgesic effects in vivo are mediated not by CB2, but by CB1 receptors, highlighting significant off-target activity.[6] An application note from SB Drug Discovery reports a TRPML1 IC50 of 1.9 µM for GW405833, as determined by automated electrophysiology, suggesting a higher potency for TRPML1 inhibition compared to the generally cited value for this compound.[3] The discrepancy in reported IC50 values and the dual pharmacology of GW405833 necessitate careful consideration of its use in studies aiming to specifically dissect TRPML1 function.
Head-to-Head Comparison of Performance Data
| Parameter | This compound | GW405833 | Reference |
| TRPML1 Inhibition (IC50) | 15 µM | 1.9 µM | [1][2][3] |
| Selectivity against TRPML2 | Weak Inhibition | Data not available | [1][4] |
| Selectivity against TRPML3 | Data not available | Data not available | |
| Off-Target Activity | Not widely reported | Cannabinoid CB1 and CB2 receptor agonist | [5][6] |
TRPML1 Signaling Pathway
The TRPML1 channel plays a central role in lysosomal biology. Its activation, either by the endogenous agonist PI(3,5)P2 or synthetic agonists like ML-SA1, leads to the release of Ca2+ from the lysosome into the cytoplasm. This localized Ca2+ signal initiates a cascade of downstream events, including the regulation of autophagy, lysosomal exocytosis, and the modulation of other signaling pathways. Inhibition of TRPML1 by compounds like this compound or GW405833 blocks this initial Ca2+ release, thereby preventing these subsequent cellular processes.
Caption: TRPML1 signaling and points of inhibition.
Experimental Methodologies
Patch-Clamp Electrophysiology for TRPML1 Inhibition
This technique directly measures the ion flow through the TRPML1 channel, providing a quantitative assessment of inhibitor potency.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPML1 are cultured under standard conditions. To facilitate plasma membrane expression for easier recording, a mutant form of TRPML1 (TRPML1-4A), where lysosomal targeting motifs are replaced, can be used.[10]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with CsOH.
-
Experimental Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A stable baseline current is recorded.
-
The TRPML1 agonist, ML-SA1 (typically 10 µM), is applied to activate the channel and elicit an inward current.
-
Once a stable agonist-induced current is achieved, the inhibitor (this compound or GW405833) is co-applied at increasing concentrations.
-
The degree of current inhibition is measured at each concentration.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value for each inhibitor.
Fura-2 Calcium Imaging for TRPML1 Activity
This fluorescence-based assay measures changes in intracellular calcium concentration upon TRPML1 activation and inhibition.
Experimental Workflow:
Caption: Workflow for Fura-2 calcium imaging.
Detailed Protocol:
-
Cell Preparation: Cells endogenously or exogenously expressing TRPML1 are seeded onto glass coverslips.
-
Dye Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Imaging:
-
The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.
-
A baseline 340/380 fluorescence ratio, which corresponds to the intracellular calcium concentration, is established.
-
-
Inhibitor and Agonist Application:
-
The inhibitor (this compound or GW405833) is added to the imaging buffer, and the cells are incubated for a defined period (e.g., 10-20 minutes).
-
The TRPML1 agonist (e.g., ML-SA1) is then added to stimulate lysosomal calcium release.
-
-
Data Analysis: The change in the Fura-2 ratio upon agonist stimulation is measured in the presence and absence of the inhibitor. The percentage of inhibition is calculated to determine the efficacy of the compound.
Conclusion and Recommendations
Both this compound and GW405833 are valuable tools for studying TRPML1 function. However, their distinct pharmacological profiles dictate their optimal applications.
-
This compound is a suitable choice for studies requiring a specific TRPML1 inhibitor with well-characterized, albeit moderate, potency. Its primary drawback is its nature as a racemic mixture, which may introduce variability.
-
GW405833 appears to be a more potent TRPML1 inhibitor based on available data. However, its significant off-target effects on cannabinoid receptors are a major concern. Researchers using GW405833 to study TRPML1 should include appropriate controls to rule out the involvement of CB1 and CB2 receptors in their observed effects. For instance, co-application with cannabinoid receptor antagonists could be employed.
For researchers seeking to specifically probe the role of TRPML1, this compound may be the more straightforward choice, provided its potency is sufficient for the intended application. If higher potency is required, GW405833 can be used, but with rigorous validation to account for its off-target activities. The choice between these two inhibitors will ultimately depend on the specific experimental context and the level of pharmacological specificity required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]
- 6. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sophion.com [sophion.com]
Safety Operating Guide
Proper Disposal of ML-SI1: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. This document provides a general operational and disposal plan based on available safety information.
Researchers and laboratory personnel handling ML-SI1, a potent TRPML1 inhibitor, must adhere to strict disposal protocols to ensure personal safety and environmental protection. The following guide outlines the essential procedures for the proper disposal of this compound, including waste segregation, container management, and required documentation.
Summary of Disposal Procedures
Proper disposal of this compound waste involves a multi-step process, beginning with the segregation of waste streams and culminating in collection by certified hazardous waste personnel. It is critical to treat all materials that have come into contact with this compound as hazardous waste.
| Waste Type | Recommended Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed, and chemically compatible waste container. | Collection by institutional EHS or a certified hazardous waste contractor. |
| This compound in DMSO | Labeled, sealed, and chemically compatible waste container for halogenated organic solvents. | Collection by institutional EHS or a certified hazardous waste contractor. Do not dispose of down the drain. |
| Contaminated Labware | Puncture-resistant sharps container for sharps; designated hazardous waste container for other labware. | Collection by institutional EHS or a certified hazardous waste contractor. |
Experimental Protocols Referenced
The disposal procedures outlined below are based on standard laboratory practices for handling chlorinated organic compounds and solutions containing dimethyl sulfoxide (DMSO). Specific experimental use of this compound may require modifications to this disposal plan; always consult your institution's safety protocols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation: Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable waste container.
-
The container must be made of a material compatible with chlorinated organic compounds.
-
-
This compound in DMSO Solutions:
-
Solutions of this compound in DMSO should be collected in a designated container for halogenated organic solvent waste.
-
Do not mix with non-halogenated solvent waste.
-
Never dispose of DMSO solutions down the drain, as DMSO can facilitate the absorption of other chemicals through pipes and into the environment.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Non-Sharps: Pipette tips, centrifuge tubes, and other contaminated labware should be collected in a labeled hazardous waste container.
-
3. Container Management and Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent ("DMSO" if applicable), and the approximate concentration and volume.
-
Keep waste containers securely sealed when not in use to prevent spills and the release of vapors.
-
Ensure containers are stored in a designated satellite accumulation area within the laboratory.
4. Storage and Collection:
-
Store all this compound waste in a well-ventilated area, away from incompatible materials.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
Disclaimer: The information provided here is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols before handling and disposing of this chemical.
Personal protective equipment for handling ML-SI1
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML-SI1, a potent TRPML1 inhibitor. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and safety measures are recommended based on standard laboratory procedures for handling similar research compounds.
A. Engineering Controls
-
Work in a well-ventilated area.[1]
-
Use of a chemical fume hood is recommended for all handling of this compound powder and for the preparation of stock solutions to avoid inhalation of any dust or aerosols.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
B. Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Skin and Body Protection | A standard laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator may be necessary.[1] | Minimizes the risk of inhaling fine particles of the compound. |
C. General Hygiene and Safety Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
-
For research use only. Not for human or veterinary use.[2][3][4][5]
II. Handling and Storage
A. Solubility and Solution Preparation
This compound is soluble in DMSO.[2][3][4][5] For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, further dilution in appropriate vehicles is necessary.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (222.53 mM)[2][4][5] |
Note: The product information from some suppliers indicates that ultrasonic agitation may be needed to fully dissolve the compound in DMSO.[2][4][5]
B. Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[4][5]
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As a general guideline for chemical waste:
-
Unused Compound: Collect in a designated, labeled hazardous waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
IV. Experimental Protocol: Inhibition of TRPML1-Mediated Calcium Release
The following is a generalized protocol for a Fura-2 based single-cell calcium imaging experiment to confirm the inhibitory effect of this compound on TRPML1.
A. Objective: To measure the effect of this compound on TRPML1-mediated intracellular calcium release in response to a TRPML1 agonist (e.g., ML-SA1).
B. Materials:
-
Cells expressing human TRPML1 (hTRPML1)
-
Fura-2 AM (calcium indicator dye)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ML-SA1 (TRPML1 agonist) stock solution (e.g., 10 mM in DMSO)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescence microscope equipped for ratiometric calcium imaging
C. Procedure:
-
Cell Preparation: Plate cells expressing hTRPML1 on glass coverslips and culture overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological salt solution).
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with physiological salt solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Inhibition with this compound:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with physiological salt solution.
-
Establish a baseline fluorescence recording.
-
Add this compound to the perfusion solution at the desired final concentration (e.g., 10 µM) and incubate for a sufficient period to allow for channel inhibition.[2][3]
-
-
Agonist Stimulation:
-
While continuing to record, apply the TRPML1 agonist ML-SA1 at a concentration known to elicit a calcium response.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence emission at two excitation wavelengths (typically 340 nm and 380 nm).
-
Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
-
Compare the amplitude of the calcium response to ML-SA1 in the presence and absence of this compound to determine the extent of inhibition.
-
V. Signaling Pathway and Experimental Workflow Diagrams
A. TRPML1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of TRPML1-mediated calcium release by this compound.
B. Experimental Workflow for Assessing this compound Activity
Caption: Workflow for Fura-2 calcium imaging experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
